Product packaging for Osthenol(Cat. No.:CAS No. 484-14-0)

Osthenol

Katalognummer: B192027
CAS-Nummer: 484-14-0
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: RAKJVIPCCGXHHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Osthenol is a hydroxycoumarin that is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group. It has a role as a plant metabolite and an antifungal agent. It is functionally related to an umbelliferone.
This compound has been reported in Citrus sulcata, Melicope semecarpifolia, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B192027 Osthenol CAS No. 484-14-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJVIPCCGXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197508
Record name Osthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Osthenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-14-0
Record name Osthenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osthenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSTHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Osthenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124 - 125 °C
Record name Osthenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Osthenol biosynthesis pathway in Angelica species

Author: BenchChem Technical Support Team. Date: November 2025

ica* Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the osthenol biosynthesis pathway in Angelica species, intended for researchers, scientists, and drug development professionals. This compound, a prenylated coumarin, is a key intermediate in the biosynthesis of various bioactive furanocoumarins, which are of significant interest for their pharmacological properties. This document details the core biosynthetic pathway, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the key pathways and workflows.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound in Angelica species is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The core pathway, elucidated primarily through studies on Angelica sinensis, involves three main types of enzymes: a hydroxylase, prenyltransferases, and a cyclase.[1]

The pathway initiates with p-coumaroyl CoA , a product of the phenylpropanoid pathway.

  • Formation of Umbelliferone: The first committed step is the 2'-hydroxylation of p-coumaroyl CoA to form 2,4-dihydroxy-cinnamoyl-CoA, which then undergoes spontaneous lactonization to yield umbelliferone . This reaction is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) . In Angelica sinensis, this enzyme is designated as AsC2'H.[1]

  • Prenylation of Umbelliferone: Umbelliferone serves as a key branch-point intermediate.[2] It can be prenylated at either the C6 or C8 position by UbiA prenyltransferases, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

    • Prenylation at the C6 position, catalyzed by enzymes like AsPT1, leads to the formation of demethylsuberosin .[1]

    • Prenylation at the C8 position results in the formation of This compound . This step is catalyzed by a specific prenyltransferase, such as AsPT2 in Angelica sinensis.[1]

  • Cyclization to Furanocoumarins: Both demethylsuberosin and this compound can be further converted into the core furanocoumarin skeletons by cyclases. A bifunctional cyclase from the CYP736 subfamily, AsOD , has been identified in Angelica sinensis. AsOD can catalyze the cyclization of both demethylsuberosin and this compound, although it exhibits a higher affinity for this compound.[1]

  • Conversion to Osthole: this compound can be further methylated to form osthole , a pharmacologically important coumarin. This methylation step is catalyzed by an O-methyltransferase (OMT) . In Angelica biserrata, the enzyme AbOMT1 has been identified as a key candidate for this reaction.[3]

// Nodes for metabolites pCoumaroylCoA [label="p-Coumaroyl CoA", fillcolor="#F1F3F4"]; Umbelliferone [label="Umbelliferone", fillcolor="#FBBC05"]; DMAPP [label="DMAPP", shape=ellipse, fillcolor="#F1F3F4"]; Demethylsuberosin [label="Demethylsuberosin", fillcolor="#EA4335"]; this compound [label="this compound", fillcolor="#4285F4"]; Osthole [label="Osthole", fillcolor="#34A853"];

// Nodes for enzymes AsC2H [label="AsC2'H", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT1 [label="AsPT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT2 [label="AsPT2", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsOD [label="AsOD (cyclase)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AbOMT1 [label="AbOMT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathway connections pCoumaroylCoA -> Umbelliferone [label=" AsC2'H"]; Umbelliferone -> Demethylsuberosin [label=" AsPT1"]; DMAPP -> Demethylsuberosin; Umbelliferone -> this compound [label=" AsPT2"]; DMAPP -> this compound; Demethylsuberosin -> Furanocoumarins [label=" AsOD"]; this compound -> Furanocoumarins_angular [label=" AsOD"]; this compound -> Osthole [label=" AbOMT1"];

// Invisible nodes for layout Furanocoumarins [label="Linear\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; Furanocoumarins_angular [label="Angular\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; }

this compound Biosynthesis Pathway in Angelica Species.

Quantitative Data on this compound and Related Coumarins

Quantitative analysis of this compound and its derivatives in Angelica species reveals significant variations based on tissue type, developmental stage, and environmental conditions. The following tables summarize the available quantitative data.

Table 1: Concentration of Osthole and Related Coumarins in Angelica biserrata

CompoundTissueConcentration (% of dry weight, mean ± SD)Reference
OstholeRoot Bark0.30 ± 0.15[3]
OstholeRoot Pith0.028 ± 0.007[3]
OstholePetioles0.002 ± 0.0005[3]
OstholeBlades0.001 ± 0.0002[3]

Note: Osthole concentration in root bark is 11-fold higher than in root pith and 15-30-fold higher than in aerial parts.[3]

Table 2: Effect of Environmental Stress on Osthole Concentration in Angelica biserrata

Stress ConditionFold Increase in Osthole ConcentrationReference
Frost Exposure (24h)1.73[3]
Seasonal Change (Sept to Dec)1.95[3]

Note: Frost exposure leads to a rapid and significant increase in osthole accumulation.[3]

Table 3: Relative Abundance of Coumarins in Angelica biserrata

CompoundCoefficient of Variation (%)
Osthole93.75
This compound 69.82
Umbelliferone64.7
Columbianadin57.8
Isoimperatorin33.56
Dihydrooroselol27.11

Note: This data indicates the high variability in the accumulation of these coumarins, with osthole showing the highest variation.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and related coumarins from Angelica species.

Extraction of Coumarins for HPLC Analysis

This protocol is adapted for the efficient extraction of coumarins from dried plant material.

Materials:

  • Dried and powdered Angelica root material

  • Methanol or 75% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Accurately weigh 1.0 g of the powdered Angelica root material into a 150 mL conical flask.

  • Add a defined volume of extraction solvent (e.g., 20 mL of 75% ethanol).

  • Vortex the mixture to ensure thorough wetting of the plant material.

  • Place the flask in an ultrasonic bath set at 60°C, 300 W power, and 50 Hz for 60 minutes.

  • After sonication, collect the supernatant.

  • Centrifuge the collected solution at 6000 rpm for 15 minutes to pellet any suspended particles.

  • Take a 1.0 mL aliquot of the supernatant and dilute it to 5.0 mL with methanol in a volumetric flask.

  • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or UPLC-MS/MS analysis.

Extraction_Workflow start Start: Powdered Angelica Root add_solvent Add Extraction Solvent (e.g., 75% Ethanol) start->add_solvent ultrasonicate Ultrasonication (60°C, 300W, 60 min) add_solvent->ultrasonicate centrifuge Centrifugation (6000 rpm, 15 min) ultrasonicate->centrifuge dilute Dilute Supernatant with Methanol centrifuge->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc HPLC/UPLC-MS/MS Analysis filter->hplc

Workflow for Coumarin Extraction.
UPLC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or similar.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC® CSH™ C18 Column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-10 min: 30-40% B

    • 10-17 min: 40-80% B

    • 17-20 min: 80% B

    • Followed by re-equilibration to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL.

  • Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-product ion transitions for this compound need to be determined by direct infusion of a standard.

Sample Preparation:

  • Use the extract prepared as described in section 3.1.

Quantification:

  • A calibration curve is constructed using a series of this compound standards of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by both developmental cues and environmental stresses. Abiotic factors, such as cold and frost, have been shown to significantly upregulate the pathway, leading to increased accumulation of downstream products like osthole.[3] This response is believed to be mediated by plant hormones, primarily jasmonic acid (JA) and abscisic acid (ABA) .[3]

Jasmonic Acid (JA) Signaling

JA is a key signaling molecule in plant defense and stress responses. The general JA signaling pathway involves the following steps:

  • JA-Ile Synthesis: In response to stress, jasmonic acid is conjugated with isoleucine to form the bioactive molecule, JA-Ile .

  • COI1-JAZ Co-receptor Complex: JA-Ile binds to the COI1-JAZ co-receptor complex .

  • JAZ Degradation: This binding event targets the JAZ repressor proteins for degradation via the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2 , which can then activate the expression of JA-responsive genes, including those in the phenylpropanoid and coumarin biosynthesis pathways.

JA_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Cold, Frost) JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Repressor Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation TF_Activation Transcription Factor Activation (e.g., MYC2) JAZ_Degradation->TF_Activation releases Gene_Expression Upregulation of this compound Biosynthesis Genes TF_Activation->Gene_Expression

General Jasmonic Acid Signaling Pathway.
Abscisic Acid (ABA) Signaling

ABA is another crucial hormone involved in abiotic stress responses. The ABA signaling pathway leading to the activation of gene expression generally follows these steps:

  • ABA Perception: ABA is perceived by the PYR/PYL/RCAR receptors .

  • PP2C Inhibition: The ABA-bound receptor complex inhibits the activity of Type 2C protein phosphatases (PP2Cs) .

  • SnRK2 Activation: Inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s) .

  • Transcription Factor Phosphorylation: Activated SnRK2s phosphorylate and activate downstream transcription factors, such as ABA-responsive element (ABRE)-binding factors (ABFs) .

  • Gene Expression: Activated ABFs bind to ABREs in the promoters of ABA-responsive genes, including those involved in secondary metabolite production, to regulate their transcription.

ABA_Signaling_Pathway Stress Abiotic Stress (e.g., Cold) ABA ABA Accumulation Stress->ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor binds to PP2C PP2C Inhibition Receptor->PP2C SnRK2 SnRK2 Activation PP2C->SnRK2 inhibition of ABF ABF Phosphorylation SnRK2->ABF activates Gene_Expression Activation of Genes with ABREs in Promoters ABF->Gene_Expression

General Abscisic Acid Signaling Pathway.

Future Directions

While significant progress has been made in elucidating the this compound biosynthesis pathway in Angelica species, several knowledge gaps remain. A key area for future research is the detailed kinetic characterization of the core enzymes (AsC2'H, AsPT2, AsOD, and AbOMT1). Determining their Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and catalytic efficiencies (kcat) will be crucial for metabolic engineering efforts aimed at enhancing this compound production.

Furthermore, a more in-depth understanding of the regulatory network is needed. This includes the identification and functional validation of the specific transcription factors and cis-regulatory elements in the promoters of this compound biosynthesis genes that respond to jasmonic acid and abscisic acid signaling. Such knowledge will provide more precise targets for manipulating the pathway to increase the yield of desired bioactive compounds.

Conclusion

The biosynthesis of this compound in Angelica species is a well-defined pathway involving a series of enzymatic conversions from the general phenylpropanoid pathway. The accumulation of this compound and its derivatives is subject to complex regulation by developmental and environmental factors, with jasmonic acid and abscisic acid playing key signaling roles. The experimental protocols outlined in this guide provide a solid foundation for the extraction and quantification of these valuable compounds. Further research into the enzyme kinetics and detailed regulatory mechanisms will be instrumental in harnessing the full potential of Angelica species for the production of pharmacologically important furanocoumarins.

References

The Quest for Osthenol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources, isolation, and purification of osthenol has been released today. This whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth methodologies and quantitative data to support the advancement of natural product chemistry and pharmacology.

This compound, a prenylated coumarin, is a valuable natural compound with a range of reported pharmacological activities. As an O-demethylated metabolite of osthole, another significant bioactive coumarin, understanding its origins and extraction is pivotal for further research and therapeutic application. This guide offers a consolidated overview of the current scientific knowledge on the subject.

Natural Occurrences of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, as well as the Rutaceae, Compositae, and Leguminosae families. It often co-exists with its methylated precursor, osthole. Key plant sources identified in scientific literature include:

  • Angelica species : Various parts of Angelica pubescens, Angelica koreana, Angelica dahurica, Angelica biserrata, and Angelica archangelica are known to contain this compound.[1][2] The root bark of Angelica biserrata has been noted for significant accumulation of related coumarins.[3]

  • Cnidium monnieri (L.) Cusson : The dried and mature fruits of this plant, a staple in Traditional Chinese Medicine, are a primary source of the related compound osthole, from which this compound can be derived.[1]

  • Prangos asperula Boiss : The fruits of this plant have been identified as a source of this compound.

  • Citopsis articulata : This plant is a source of suberosin, a related prenylated coumarin, indicating the presence of similar biosynthetic pathways.[2]

Quantitative Analysis of this compound and Related Coumarins

The concentration of this compound and its precursor, osthole, can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data for osthole, providing an indirect measure of potential this compound content upon demethylation.

Plant SpeciesPlant PartCompoundConcentration/YieldReference
Angelica biserrataRoot BarkOsthole0.30 ± 0.15%[3]
Angelica biserrataRoot PithOsthole0.028 ± 0.007%[3]
Angelica biserrataPetiolesOsthole0.02 ± 0.005 mg/g[3]
Angelica biserrataBladesOsthole0.010 ± 0.002 mg/g[3]
Cnidium monnieriFruitsOsthole15.0 mg/g (optimized extraction)[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction and subsequent chromatographic purification.

Extraction Methodologies

The initial step involves extracting the crude compound from the plant matrix. Several techniques have been employed, with solvent extraction being the most common.

a) Conventional Solvent Extraction:

  • Maceration: Soaking the dried and powdered plant material in an organic solvent (e.g., methanol, ethanol, n-hexane) for an extended period (typically 3-7 days) with occasional agitation. The resulting extract is then filtered.

  • Soxhlet Extraction: Continuous extraction of the powdered plant material with a volatile solvent (e.g., n-hexane, dichloromethane) in a Soxhlet apparatus. This method is efficient but the application of heat may degrade thermolabile compounds.[5][6]

  • Percolation: A process where the solvent is allowed to slowly pass through the powdered plant material, extracting the desired compounds.

b) Modern Extraction Techniques:

To enhance extraction efficiency and reduce solvent consumption and time, several modern techniques can be applied:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][7]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent. This method is highly selective and leaves no residual organic solvent.[1]

Chromatographic Purification

Following extraction, the crude extract, which is a complex mixture of phytochemicals, requires further purification to isolate pure this compound. This is typically achieved through a combination of chromatographic techniques.

a) Column Chromatography (CC):

  • Adsorbent: Silica gel is commonly used as the stationary phase.

  • Elution: A gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is passed through the column to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

b) Preparative Thin Layer Chromatography (PTLC):

  • For smaller scale purification, the extract is applied as a band on a TLC plate and developed. The band corresponding to this compound is then scraped off and the compound is eluted with a suitable solvent.[5]

c) High-Performance Liquid Chromatography (HPLC):

  • For final purification to achieve high purity, preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[5][8]

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

osthenol_biosynthesis Umbelliferone Umbelliferone This compound This compound Umbelliferone->this compound Prenylation DMAPP Dimethylallyl pyrophosphate (DMAPP) Osthole Osthole This compound->Osthole O-methylation (biosynthesis) SAM S-adenosyl methionine (SAM) Osthole->this compound Metabolic Conversion O_demethylation O-demethylation (in vivo metabolism)

Caption: Biosynthetic relationship between this compound and osthole.

osthenol_isolation_workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Solvent Extraction, UAE, MAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration Filtration & Concentration CrudeExtract->Filtration ColumnChromatography Column Chromatography (Silica Gel) Filtration->ColumnChromatography Fractions Fractions Collected ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pool Fractions Purethis compound Pure this compound Prep_HPLC->Purethis compound

Caption: General workflow for the isolation of this compound.

This technical guide provides a foundational understanding for the sourcing and purification of this compound. The detailed protocols and compiled data aim to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural compound.

References

Osthenol vs. Osthole: A Comprehensive Technical Guide to Their Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of osthenol and osthole, two closely related natural coumarin compounds. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of their structural properties, biological functions, and the signaling pathways they modulate. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of molecular structures and biological pathways to facilitate a comprehensive understanding.

Core Structural Differences

This compound and osthole share a foundational prenylated coumarin structure. The critical distinction lies in the substitution at the C7 position of the benzopyran-2-one core. Osthole possesses a methoxy (-OCH₃) group at this position, whereas this compound features a hydroxyl (-OH) group.[1][2][3] This seemingly minor difference in a single functional group significantly impacts their physicochemical properties and subsequent biological activities.

Furthermore, this compound is a primary O-demethylated metabolite of osthole, meaning it is formed in vivo through the metabolic conversion of osthole.[1] The biosynthesis of osthole in plants involves the O-methylation of this compound, a reaction catalyzed by an O-methyltransferase (OMT) enzyme.[4]

Structural_Comparison cluster_osthole Osthole cluster_this compound This compound Osthole_img Osthenol_img Osthole_formula C₁₅H₁₆O₃ Osthole_name 7-methoxy-8-(3-methylbut-2-en-1-yl)- 2H-chromen-2-one Osthenol_formula C₁₄H₁₄O₃ Osthenol_name 7-hydroxy-8-(3-methylbut-2-en-1-yl)- 2H-chromen-2-one Signaling_Pathways cluster_osthole Osthole cluster_this compound This compound Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Gene_Exp_Wnt Target Gene Expression (e.g., Runx-2) TCF_LEF->Gene_Exp_Wnt Osthole_Wnt Osthole Osthole_Wnt->Frizzled activates Receptor_PI3K Receptor PI3K PI3K Receptor_PI3K->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Osthole_PI3K Osthole Osthole_PI3K->PI3K inhibits Receptor_PI3K2 Receptor PI3K2 PI3K Receptor_PI3K2->PI3K2 AKT2 Akt PI3K2->AKT2 Apoptosis Apoptosis AKT2->Apoptosis inhibition of Osthenol_PI3K This compound Osthenol_PI3K->PI3K2 inhibits MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Osthole/ This compound incubate1->treat incubate2 Incubate 24/48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance (570 nm) add_dmso->read analyze Calculate IC₅₀ read->analyze end End analyze->end

References

The Pharmacological Landscape of Prenylated Coumarins: A Technical Guide to Osthenol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of prenylated coumarins, with a primary focus on osthenol. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the diverse bioactivities of these compounds, presents quantitative data for comparative analysis, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to Prenylated Coumarins

Coumarins are a class of benzopyrone-containing natural compounds widely distributed in the plant kingdom. The addition of a prenyl group to the coumarin scaffold gives rise to prenylated coumarins, a subclass with enhanced lipophilicity and often, distinct and potent biological activities. This compound, a C8-prenylated derivative of umbelliferone, serves as a representative example of this class and is a key metabolite of the more extensively studied osthole. Prenylated coumarins, including this compound, have garnered significant scientific interest due to their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties. This guide will delve into the molecular mechanisms and quantitative aspects of these activities.

Pharmacological Properties and Quantitative Data

The pharmacological activities of this compound and related prenylated coumarins are summarized below. The quantitative data, where available, are presented in tabular format to facilitate comparison.

Neuroprotective Activity

This compound has been identified as a potent and selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the degradation of neurotransmitters. This inhibitory activity suggests its potential in the treatment of neurological disorders like depression.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound and Other Coumarins

CompoundTargetIC50 (µM)Ki (µM)Selectivity Index (SI) for hMAO-A vs. hMAO-BAssay TypeSource
This compound hMAO-A0.740.26 (competitive)> 81.1Recombinant enzyme assay[1][2][3]
ToloxatonehMAO-A0.93--Recombinant enzyme assay[3]
IsopsoralenhMAO-A0.88-3.1Recombinant enzyme assay[1]
BakuchicinhMAO-A1.78-3.1Recombinant enzyme assay[1]
Anticancer Activity

Table 2: Cytotoxic Activity of Prenylated Coumarins against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay TypeSource
AurapteneMCF-7 (Breast Cancer)59.7MTT Assay[4]
UmbellipreninMCF-7 (Breast Cancer)73.4MTT Assay[4]
HerniarinMCF-7 (Breast Cancer)207.6MTT Assay[4]
UmbelliferoneMCF-7 (Breast Cancer)476.3MTT Assay[4]
ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76MTT Assay[3]
ParthenolideMCF-7 (Breast Cancer)9.54 ± 0.82MTT Assay[3]
Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often via modulation of the NF-κB and MAPK signaling pathways. While the specific IC50 of this compound for NO inhibition was not found, a study on a related compound, rosmarinic acid methyl ester, demonstrated an IC50 of 14.25 µM for LPS-induced NO production in RAW 264.7 cells.[5]

Hepatoprotective Activity

Several coumarin derivatives have been investigated for their ability to protect the liver from chemically-induced injury, such as that caused by carbon tetrachloride (CCl4). The protective mechanism is often linked to the antioxidant properties of these compounds. Studies have shown that coumarins like esculetin and scoparone can prevent CCl4-induced lipid peroxidation and restore the levels of antioxidant enzymes.[6][7]

Key Signaling Pathways

The pharmacological effects of prenylated coumarins are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been reported to induce apoptosis in colon cancer cells by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits

PI3K/Akt Signaling Pathway and this compound Inhibition.
MAPK/ERK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades and the Nuclear Factor-kappa B (NF-κB) pathway are central to the inflammatory response. Many anti-inflammatory compounds, including coumarins, exert their effects by inhibiting these pathways, leading to a reduction in the expression of pro-inflammatory genes.

Inflammatory_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK MAPK->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->InflammatoryGenes PrenylatedCoumarins Prenylated Coumarins PrenylatedCoumarins->TAK1 inhibit PrenylatedCoumarins->IKK

MAPK and NF-κB Inflammatory Signaling Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prenylated coumarins.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Serially dilute the compound in serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compound treatment 3. Treat cells with compound compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation add_mtt 5. Add MTT solution to each well incubation->add_mtt formazan_incubation 6. Incubate for 2-4 hours add_mtt->formazan_incubation solubilize 7. Solubilize formazan crystals formazan_incubation->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Workflow for In Vitro Cytotoxicity (MTT Assay).
In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

Objective: To evaluate the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a colored azo dye, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

In Vivo Hepatoprotective Activity (Carbon Tetrachloride-Induced Model)

Objective: To assess the protective effect of a compound against CCl4-induced liver injury in a rodent model.

Principle: Carbon tetrachloride (CCl4) is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to acute liver damage, characterized by elevated serum levels of liver enzymes.

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or mice for one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the animals into groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and test groups receiving different doses of the compound (e.g., this compound).

  • Compound Administration: Administer the test compound or vehicle orally for a specified period (e.g., 7 days).

  • Induction of Hepatotoxicity: On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (e.g., 1.5 mL/kg in olive oil).

  • Sample Collection: After 24 hours, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and excise the livers for histopathological examination and biochemical assays.

  • Biochemical Analysis: Measure the serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

  • Tissue Homogenate Analysis: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Conclusion and Future Directions

Prenylated coumarins, exemplified by this compound, represent a promising class of natural products with a diverse range of pharmacological activities. Their ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores their potential as lead compounds for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions.

The quantitative data presented in this guide highlight the potent bioactivity of these compounds. However, further research is needed to fully elucidate the structure-activity relationships within this class and to obtain more comprehensive quantitative data for this compound across various biological assays. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the pharmacological properties of these and other natural products. Future studies should focus on preclinical and clinical investigations to translate the promising in vitro and in vivo findings into tangible therapeutic applications.

References

In-Silico Prediction of Osthenol's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenol, a naturally occurring prenylated coumarin, has garnered significant interest for its diverse pharmacological activities. Understanding the molecular mechanisms underlying these effects is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in-silico approaches used to predict and elucidate the biological targets of this compound. We will delve into the methodologies of molecular docking and network pharmacology, present quantitative data for key interactions, and detail the experimental protocols for target validation. Furthermore, this guide will illustrate the signaling pathways modulated by this compound, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound, a derivative of umbelliferone, is a prenylated coumarin found in various medicinal plants of the Apiaceae family, such as Angelica pubescens. It is also a metabolite of Osthole. Traditional medicine has long utilized plants containing this compound for their anti-inflammatory, neuroprotective, and other therapeutic properties. Modern pharmacological research aims to identify the specific molecular targets of this compound to validate these traditional uses and explore new therapeutic applications.

In-silico methods, such as molecular docking and network pharmacology, have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid and cost-effective prediction of potential drug-target interactions, helping to prioritize experimental validation and shed light on the compound's mechanism of action. This guide will provide a technical overview of these methods as applied to this compound.

Predicted Biological Targets of this compound

In-silico and experimental studies have identified several potential biological targets for this compound. The most well-characterized of these are Monoamine Oxidase A (MAO-A) and Mitogen-Activated Protein Kinase p38 (MAPp38).

Monoamine Oxidase A (MAO-A)

This compound has been identified as a potent and selective inhibitor of MAO-A, an enzyme crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, suggesting a potential antidepressant and neuroprotective role for this compound.

Mitogen-Activated Protein Kinase p38 (MAPp38)

Molecular docking studies have suggested that this compound can bind to MAPp38, a key protein involved in inflammatory processes. By inhibiting MAPp38, this compound may exert anti-inflammatory effects, corroborating some of its traditional uses.

Quantitative Data Summary

The following tables summarize the quantitative data from in-silico and in-vitro studies on this compound's interaction with its predicted targets.

Table 1: In-Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)Ki (µM)Inhibition TypeReference
Human MAO-AEnzyme Inhibition0.740.26Reversible, Competitive
Human MAO-BEnzyme Inhibition> 60--

Table 2: In-Silico Binding Affinities of this compound

TargetDocking SoftwareBinding Affinity (kcal/mol)Reference
Human MAO-A(Not Specified)-8.5
Human MAO-B(Not Specified)-5.6
Human MAPp38AutoDock(Not Reported)

In-Silico Methodologies: Detailed Protocols

This section provides detailed, generalized protocols for the key in-silico techniques used to predict this compound's biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (protein target) to form a stable complex.

Experimental Protocol: Molecular Docking of this compound with a Target Protein (e.g., MAO-A) using AutoDock

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., human MAO-A, PDB ID: 2BXS) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure using software like PyMOL or Chimera.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools (ADT).

    • Define the grid box, which encompasses the active site of the protein, ensuring it is large enough to accommodate the ligand.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D structure using software like ChemDraw or Avogadro.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Save the ligand in a compatible format (e.g., PDBQT) using ADT, which will assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use AutoDock Vina or a similar docking program to perform the docking simulation.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time).

    • Run the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their binding affinity scores.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger binding interaction.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to understand the molecular basis of the binding.

Workflow Diagram: Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose & Affinity Analysis Pose & Affinity Analysis Docking Simulation->Pose & Affinity Analysis Interaction Visualization Interaction Visualization Pose & Affinity Analysis->Interaction Visualization This compound Structure This compound Structure Target Prediction Target Prediction This compound Structure->Target Prediction Disease of Interest Disease of Interest Disease Gene Mining Disease Gene Mining Disease of Interest->Disease Gene Mining Common Targets Common Targets Target Prediction->Common Targets Disease Gene Mining->Common Targets PPI Network Construction PPI Network Construction Common Targets->PPI Network Construction Network Analysis Network Analysis PPI Network Construction->Network Analysis Pathway Enrichment Pathway Enrichment Network Analysis->Pathway Enrichment This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAPp38 MAPp38 This compound->MAPp38 Inhibits Neurotransmitters Neurotransmitters (Serotonin, etc.) MAO_A->Neurotransmitters Degrades Neuroprotection Neuroprotection Neurotransmitters->Neuroprotection Inflammatory_Response Inflammatory Response MAPp38->Inflammatory_Response Promotes

Osthenol's Antifungal Mechanism of Action: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenol, a naturally occurring prenylated coumarin, has demonstrated notable antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal mechanism of action. While direct experimental evidence on its specific molecular targets is still emerging, this document synthesizes the available data on its antifungal potency and explores its potential mechanisms by drawing parallels with the established actions of other coumarins and natural antifungal compounds. This guide details the key experimental protocols required to elucidate its precise mode of action, presents quantitative data in a structured format, and visualizes hypothesized signaling pathways and experimental workflows to support further research and development of this compound as a potential antifungal therapeutic.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. This compound, a prenylated coumarin, has shown promising in vitro activity against clinically relevant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Fusarium solani[1][2][3][4]. This guide aims to provide researchers and drug development professionals with a detailed technical overview of what is currently known about this compound's antifungal properties and to outline a clear experimental path for the comprehensive elucidation of its mechanism of action.

Antifungal Activity of this compound: Quantitative Data

The antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 14053250[1][2][3][4]
Aspergillus fumigatusATCC 16913250[1][2][3][4]
Fusarium solaniATCC 36031125[1][2][3][4]

Hypothesized Mechanisms of Antifungal Action

While specific experimental studies on the antifungal mechanism of this compound are limited, the activity of related coumarins and other natural antifungal compounds suggests several potential modes of action. The prenyl group at the C-8 position of this compound is thought to increase its lipophilicity, potentially facilitating its passage through the fungal cell membrane[1][2][4]. The primary hypothesized mechanisms include:

  • Disruption of Fungal Cell Membrane and Wall Integrity: Increased lipophilicity may allow this compound to intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. This compound may inhibit one or more enzymes in the ergosterol biosynthesis pathway, leading to a depleted or altered sterol profile in the membrane and compromising its integrity and function.

  • Induction of Reactive Oxygen Species (ROS): Many antifungal agents exert their effects by inducing the production of ROS within the fungal cell. An excess of ROS leads to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, which can trigger apoptosis.

  • Induction of Apoptosis: this compound may activate the fungal apoptotic machinery, a programmed cell death pathway. This can be a consequence of other cellular stresses, such as membrane damage or ROS accumulation, or through direct interaction with components of the apoptotic signaling cascade.

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the antifungal mechanism of this compound, a series of well-established experimental protocols should be employed.

Fungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungal species.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline, and the suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. This suspension is further diluted to the final working concentration.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

  • MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration from which no colonies grow after incubation.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal Culture Fungal Culture Fungal Inoculum Fungal Inoculum Fungal Culture->Fungal Inoculum This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions 96-Well Plate 96-Well Plate Fungal Inoculum->96-Well Plate Serial Dilutions->96-Well Plate Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) 96-Well Plate->Incubation (35°C, 24-48h) MIC Determination MIC Determination Incubation (35°C, 24-48h)->MIC Determination MFC Determination MFC Determination MIC Determination->MFC Determination Agar Plate Agar Plate MFC Determination->Agar Plate

Figure 1: Workflow for MIC and MFC determination.

Cell Membrane and Wall Integrity Assays

Objective: To assess whether this compound disrupts the fungal cell membrane or cell wall.

4.2.1. Propidium Iodide (PI) Staining for Membrane Permeability

Protocol:

  • Fungal cells are treated with this compound at various concentrations (e.g., 1/2 MIC, MIC, 2x MIC) for a defined period.

  • The cells are then incubated with propidium iodide (PI), a fluorescent dye that can only enter cells with a compromised membrane.

  • The fluorescence of the cells is observed using a fluorescence microscope or quantified using a flow cytometer. An increase in red fluorescence indicates membrane damage.

4.2.2. Leakage of Intracellular Components

Protocol:

  • Fungal cells are treated with this compound as described above.

  • The supernatant is collected after centrifugation.

  • The presence of intracellular components, such as nucleic acids (measured by absorbance at 260 nm) or proteins (e.g., using a Bradford assay), in the supernatant is quantified. An increase in the absorbance or protein concentration indicates leakage due to membrane damage.

G cluster_treatment Cell Treatment cluster_pi PI Staining cluster_leakage Leakage Assay Fungal Cells Fungal Cells This compound Treatment This compound Treatment Fungal Cells->this compound Treatment PI Incubation PI Incubation This compound Treatment->PI Incubation Collect Supernatant Collect Supernatant This compound Treatment->Collect Supernatant Fluorescence Analysis Fluorescence Analysis PI Incubation->Fluorescence Analysis Membrane Damage (PI) Membrane Damage (PI) Fluorescence Analysis->Membrane Damage (PI) Quantify Components Quantify Components Collect Supernatant->Quantify Components Membrane Damage (Leakage) Membrane Damage (Leakage) Quantify Components->Membrane Damage (Leakage) G cluster_membrane Cell Membrane/Wall cluster_intracellular Intracellular Effects cluster_signaling Signaling Pathways This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Ergosterol Synthesis Inhibition Ergosterol Synthesis Inhibition This compound->Ergosterol Synthesis Inhibition Cell Wall Stress Cell Wall Stress Membrane Disruption->Cell Wall Stress ROS Production ROS Production Membrane Disruption->ROS Production Ergosterol Synthesis Inhibition->Cell Wall Stress Cell Wall Integrity Pathway (e.g., MAPK) Cell Wall Integrity Pathway (e.g., MAPK) Cell Wall Stress->Cell Wall Integrity Pathway (e.g., MAPK) Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Calcium Signaling Calcium Signaling ROS Production->Calcium Signaling Apoptosis Pathway Apoptosis Pathway Mitochondrial Dysfunction->Apoptosis Pathway Fungal Cell Death Fungal Cell Death Cell Wall Integrity Pathway (e.g., MAPK)->Fungal Cell Death Calcium Signaling->Apoptosis Pathway Apoptosis Pathway->Fungal Cell Death

References

Osthenol: A Deep Dive into its Selective Inhibition of Monoamine Oxidase-A

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Monoamine oxidase-A (MAO-A) is a critical enzyme in the metabolic pathways of neurotransmitters, making it a key target in the development of therapeutics for neurological disorders. Osthenol, a naturally occurring prenylated coumarin, has emerged as a potent and selective inhibitor of MAO-A. This document provides a comprehensive technical overview of this compound's inhibitory profile, detailing its quantitative inhibitory constants, the experimental methodologies used for its characterization, and the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Quantitative Inhibitory Profile of this compound

This compound exhibits a strong and selective inhibitory effect on human monoamine oxidase-A (hMAO-A). Its potency is comparable to, and in some aspects exceeds, that of the marketed drug toloxatone. The key quantitative parameters of this compound's inhibitory activity are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against hMAO-A and hMAO-B
CompoundTarget EnzymeIC50 (µM)
This compound hMAO-A0.74[1][2][3][4]
hMAO-B> 60[1]
ToloxatonehMAO-A0.93[1][2][3]

IC50: The half-maximal inhibitory concentration.

Table 2: Enzyme Kinetics and Selectivity of this compound
CompoundInhibition Constant (Ki) for hMAO-A (µM)Mode of InhibitionSelectivity Index (SI) for hMAO-A vs hMAO-B
This compound 0.26[1][2][3][5]Reversible, Competitive[1][2][3]> 81.1[1][2][3]

Ki: Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Selectivity Index (SI): Calculated as the ratio of the IC50 value for MAO-B to the IC50 value for MAO-A.

Experimental Protocols

The characterization of this compound as a selective MAO-A inhibitor involves a series of well-defined biochemical assays. The following sections detail the methodologies for these key experiments.

Determination of MAO-A and MAO-B Inhibition (IC50)

A fluorometric method utilizing kynuramine as a substrate is a standard approach for determining the inhibitory activity of compounds against both MAO-A and MAO-B.[6][7]

Principle: Monoamine oxidases catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline. This product becomes fluorescent under alkaline conditions and can be quantified to determine enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • This compound (test inhibitor)

  • Toloxatone (positive control for MAO-A)

  • Pargyline or Selegiline (positive control for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Sodium hydroxide (NaOH) solution

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.

    • Prepare solutions of kynuramine, MAO-A, and MAO-B in potassium phosphate buffer.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • Test inhibitor solution (or vehicle for control)

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the kynuramine substrate solution.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution of NaOH.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the 4-hydroxyquinoline product using a microplate reader with excitation and emission wavelengths typically around 310-340 nm and 380-400 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetic Studies (Determination of Ki and Mode of Inhibition)

To determine the inhibition constant (Ki) and the mode of inhibition, kinetic assays are performed by varying the concentrations of both the substrate (kynuramine) and the inhibitor (this compound).

Procedure:

  • Perform the MAO-A inhibition assay as described in section 2.1, but with varying concentrations of kynuramine at several fixed concentrations of this compound.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or Dixon plot.

    • Lineweaver-Burk Plot: Plot 1/velocity against 1/[substrate]. For competitive inhibition, the lines will intersect on the y-axis.

    • Dixon Plot: Plot 1/velocity against inhibitor concentration at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.

  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Reversibility of Inhibition Assay

The reversibility of this compound's inhibition of MAO-A can be assessed using a dialysis method.

Principle: Reversible inhibitors can be removed from the enzyme-inhibitor complex by dialysis, leading to the restoration of enzyme activity. Irreversible inhibitors form a stable covalent bond with the enzyme that is not disrupted by dialysis.

Materials:

  • MAO-A enzyme

  • This compound

  • Dialysis tubing with an appropriate molecular weight cutoff

  • Potassium phosphate buffer

Procedure:

  • Pre-incubation: Incubate the MAO-A enzyme with a concentration of this compound that causes significant inhibition (e.g., 10-fold its IC50). A control sample with the enzyme and vehicle is prepared in parallel.

  • Dialysis:

    • Place the enzyme-inhibitor mixture and the control mixture into separate dialysis bags.

    • Dialyze both samples against a large volume of cold potassium phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes.

  • Activity Measurement:

    • After dialysis, measure the enzymatic activity of both the this compound-treated and control samples using the standard MAO-A assay protocol (section 2.1).

  • Data Analysis:

    • Compare the activity of the this compound-treated enzyme to the control enzyme. If the activity is restored to a level similar to the control, the inhibition is considered reversible.

Visualizations: Signaling Pathways and Experimental Workflow

Monoamine Oxidase-A Signaling Pathway

The following diagram illustrates the central role of MAO-A in the degradation of monoamine neurotransmitters and the point of intervention by this compound.

Caption: MAO-A pathway and this compound's inhibitory action.

Experimental Workflow for Characterizing this compound

The diagram below outlines the logical flow of experiments to characterize this compound as a selective MAO-A inhibitor.

Experimental_Workflow start Start inhibition_assay MAO-A & MAO-B Inhibition Assay (Fluorometric, Kynuramine) start->inhibition_assay data_analysis Data Analysis inhibition_assay->data_analysis ic50 Determine IC50 values for MAO-A and MAO-B selectivity Calculate Selectivity Index (SI = IC50_B / IC50_A) ic50->selectivity kinetics Enzyme Kinetic Studies (Varying [Substrate] and [this compound]) selectivity->kinetics data_analysis2 Data Analysis kinetics->data_analysis2 ki_mode Determine Ki and Mode of Inhibition (Lineweaver-Burk/Dixon Plot) reversibility Reversibility Assay (Dialysis) ki_mode->reversibility data_analysis3 Data Analysis reversibility->data_analysis3 conclusion Characterize this compound as a Selective & Reversible MAO-A Inhibitor data_analysis->ic50 data_analysis2->ki_mode data_analysis3->conclusion

References

O-Demethylated Metabolites of Osthole In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cusson, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-tumor, and osteogenic effects.[1] Following in vivo administration, osthole undergoes extensive metabolism, leading to the formation of various metabolites that may contribute to its overall therapeutic profile. Among the primary metabolic pathways is O-demethylation, resulting in the formation of osthenol. This technical guide provides a comprehensive overview of the in vivo O-demethylated metabolites of osthole, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. After phase I metabolism, osthole can produce demethylated osthole, dehydrogenated osthole, and hydroxylated osthole.[2]

Quantitative Data on this compound Pharmacokinetics

The primary O-demethylated metabolite of osthole is this compound.[3] Its pharmacokinetic profile has been investigated in mice, revealing low oral bioavailability due to extensive first-pass metabolism.[4][5] this compound is rapidly metabolized into phase II conjugates, primarily sulfonyl- and glucuronyl-osthenol.[3][6]

ParameterIntravenous Administration (5 mg/kg)Oral Administration (5 mg/kg)Oral Administration (20 mg/kg)
Bioavailability (BA) -0.43%0.02%

Data sourced from Cho et al., 2019.[3][4][5][6]

Experimental Protocols

In Vivo Metabolism and Pharmacokinetic Studies

1. Animal Models and Dosing: In a representative study, 6- to 8-week-old male Kunming mice were used to investigate the in vivo metabolism of osthole.[7] The mice were administered osthole at a dose of 40 mg/kg body weight via intragastric and intraperitoneal routes.[7] For pharmacokinetic studies of this compound, oral doses of 5 and 20 mg/kg and an intravenous dose of 5 mg/kg were administered to mice.[4]

2. Sample Collection: For the analysis of osthole metabolites, urine, plasma, and feces were collected over a 24-hour period.[7] For pharmacokinetic analysis of this compound, blood samples were collected at specified time points following administration.[6]

3. Sample Preparation: Plasma samples for pharmacokinetic analysis were typically deproteinized using acetonitrile.[2] This simple and effective method aids in the extraction of a wide range of metabolites.

Analytical Methodology: Metabolite Identification and Quantification

1. Metabolite Identification using UPLC-ESI-QTOFMS: An ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) based metabolomics approach is a powerful tool for identifying osthole metabolites in vivo.[7]

  • Chromatography: Separation is achieved on a UPLC BEH Amide column (1.7 μm, 2.1 × 100 mm).[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A (water with 25 mM ammonium acetate and 25 mM ammonium hydroxide) and B (acetonitrile) is used.[8]

  • Mass Spectrometry: Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.[7]

  • Data Analysis: Multivariate data analysis techniques such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are employed to distinguish metabolites from endogenous compounds.[7]

2. Quantification of this compound using LC-MS/MS: The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Instrumentation: An LC-MS/MS system provides the necessary sensitivity and selectivity for quantification.

  • Method Validation: The quantitative method is validated for linearity, accuracy, and precision to ensure reliable results.[4]

Signaling Pathways Modulated by Osthole and its Metabolites

Osthole and its metabolites, including this compound, are believed to exert their pharmacological effects by modulating various signaling pathways. While research on the specific pathways affected by this compound is ongoing, the known pathways modulated by the parent compound, osthole, provide valuable insights.

PI3K/Akt/mTOR Signaling Pathway

Osthole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10] This inhibition can lead to cell cycle arrest and apoptosis.[10]

PI3K_Akt_mTOR Osthole Osthole / this compound PI3K PI3K Osthole->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

PI3K/Akt/mTOR signaling pathway inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is vital for cellular processes like proliferation and differentiation.[11] Osthole has been reported to modulate this pathway, which may contribute to its osteogenic and neuroprotective effects.[12] In the canonical pathway, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene transcription.[13]

Wnt_beta_catenin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD_LRP FZD/LRP5/6 Wnt->FZD_LRP Destruction_Complex Destruction Complex (GSK3β, Axin, APC) FZD_LRP->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Osthole Osthole / this compound Osthole->Destruction_Complex modulates

Wnt/β-catenin signaling pathway modulation.

PPARγ and Wnt/β-catenin Pathway Crosstalk

Peroxisome proliferator-activated receptor-gamma (PPARγ) and the Wnt/β-catenin pathway often exhibit an inverse relationship.[14] Upregulation of Wnt/β-catenin signaling can lead to the downregulation of PPARγ, and conversely, PPARγ activation can suppress the Wnt/β-catenin pathway.[14] This crosstalk is significant in various cellular processes, including adipogenesis and tumorigenesis.[14]

PPARg_Wnt_crosstalk Wnt_pathway Wnt/β-catenin Signaling PPARg PPARγ Signaling Wnt_pathway->PPARg

Crosstalk between PPARγ and Wnt/β-catenin.

Conclusion

The in vivo O-demethylation of osthole to this compound represents a key metabolic step. While this compound itself exhibits low oral bioavailability due to rapid phase II conjugation, it is plausible that both this compound and its conjugates contribute to the pharmacological effects of osthole. Understanding the pharmacokinetics and signaling pathways associated with these metabolites is crucial for the development of osthole-based therapeutics. Further research is warranted to fully elucidate the specific biological activities of this compound and its conjugates and their roles in mediating the therapeutic effects of osthole. This knowledge will be instrumental in optimizing drug delivery systems and designing novel analogs with improved pharmacokinetic profiles and enhanced efficacy.

References

Pharmacokinetic profile and metabolism of Osthenol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetic Profile and Metabolism of Osthenol

Introduction

This compound, a naturally occurring prenylated coumarin, is a significant bioactive compound isolated from medicinal plants such as Angelica koreana and Angelica dahurica.[1][2] It is structurally classified as a C8-prenylated derivative of umbelliferone and is also recognized as a primary O-demethylated metabolite of osthole, another well-studied coumarin derivative.[2][3] Given its various reported pharmacological effects, understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—and metabolic fate of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive technical overview of the current scientific understanding of this compound's pharmacokinetics and biotransformation, tailored for researchers and drug development professionals.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by rapid and extensive metabolism, which significantly influences its systemic exposure and bioavailability.

Absorption and Bioavailability

Studies in mice have demonstrated that this compound exhibits very low oral bioavailability.[2] Following oral administration at doses of 5 mg/kg and 20 mg/kg, the absolute bioavailability was determined to be exceedingly low, at 0.43% and 0.02%, respectively.[2] This poor bioavailability is primarily attributed to a significant first-pass effect, where the compound is rapidly and extensively metabolized in the liver and potentially the intestines before it can reach systemic circulation.[2]

Distribution

Detailed studies on the tissue distribution of this compound are limited in the current literature. The rapid metabolism into more polar glucuronide and sulfate conjugates would logically limit its distribution into tissues and favor its circulation in the plasma and subsequent excretion. Further research is required to fully characterize the distribution profile, including plasma protein binding and tissue penetration.

Metabolism

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and is characterized by extensive Phase I and Phase II reactions. Glucuronidation has been identified as the dominant metabolic pathway in human liver microsomes (HLMs).[1][4]

2.3.1 Phase I Metabolism: Oxidation

In HLMs, this compound is metabolized into five distinct monohydroxylated metabolites (designated M1–M5) through oxidation reactions.[1][4] These reactions are catalyzed by several key Cytochrome P450 (CYP) enzymes. The specific isoforms responsible for these hydroxylations are CYP2C19, CYP2D6, CYP1A2, and CYP3A4.[1]

2.3.2 Phase II Metabolism: Conjugation

Phase II conjugation is the primary metabolic route for this compound, leading to the formation of highly polar and readily excretable metabolites.[1][2]

  • Glucuronidation: This is the most significant metabolic pathway.[1]

    • Direct glucuronidation of the 7-hydroxyl group of this compound results in the formation of a 7-O-glucuronide conjugate (M6). This reaction is primarily mediated by the UGT1A9 isozyme.[1][4]

    • One of the Phase I hydroxylated metabolites, M5, undergoes subsequent glucuronidation to form a hydroxyl-glucuronide (M7), a reaction catalyzed by UGT1A3.[1][4]

  • Sulfation: In addition to glucuronidation, sulfonation has been identified as another key Phase II pathway. In vivo studies have confirmed that this compound is largely metabolized into sulfonyl and glucuronyl conjugates in the blood.[2]

The combination of these extensive Phase I and Phase II metabolic reactions, particularly glucuronidation and sulfation, constitutes a major first-pass effect that accounts for the low oral bioavailability of the parent compound.[2]

Excretion

While specific excretion studies are not extensively detailed, the metabolic profile strongly suggests the route of elimination. The primary metabolites of this compound are glucuronide and sulfate conjugates, which are highly water-soluble. Such polar conjugates are typically eliminated from the body via urine and/or feces.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound determined in mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice [2]

ParameterIntravenous (5 mg/kg)Oral (5 mg/kg)Oral (20 mg/kg)
Tmax (h) -0.250.25
Cmax (ng/mL) -18.7 ± 5.421.3 ± 9.8
AUC₀₋t (ng·h/mL) 145.6 ± 28.30.62 ± 0.10.03 ± 0.01
Bioavailability (F%) -0.430.02

Data are presented as mean ± standard deviation. AUC₀₋t represents the area under the plasma concentration-time curve from time zero to the last measurable concentration.

Summary of this compound Metabolism

The metabolic fate of this compound is complex, involving multiple enzymatic pathways as summarized below.

Table 2: Metabolites of this compound and Associated Enzymes [1][2][4]

MetaboliteName/ClassMetabolic ReactionKey Enzyme(s)
M1-M5 Monohydroxylated this compoundPhase I: HydroxylationCYP1A2, CYP2C19, CYP2D6, CYP3A4
M6 This compound 7-O-glucuronidePhase II: GlucuronidationUGT1A9
M7 Hydroxyl-osthenol glucuronidePhase II: Glucuronidation (of M5)UGT1A3
N/A Sulfonyl-osthenolPhase II: SulfationSulfotransferases (SULTs)

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism has been achieved through rigorous in vivo and in vitro experimental models.

In Vivo Pharmacokinetic Study in Mice

This protocol was designed to determine the key pharmacokinetic parameters and bioavailability of this compound.[2]

  • Animal Model: Male mice were used for the study.

  • Administration:

    • Intravenous (IV): A single dose of 5 mg/kg was administered to establish the baseline for bioavailability calculations.

    • Oral (PO): Two different doses, 5 mg/kg and 20 mg/kg, were administered by oral gavage.

  • Sample Collection: Blood samples were collected from the mice at predetermined time points following administration. Plasma was separated for analysis.

  • Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2] This technique provides the high sensitivity and specificity required for detecting low concentrations of the analyte in complex biological matrices.[5]

  • Data Analysis: The resulting plasma concentration-time data was analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and bioavailability.

In Vitro Metabolism Study using Human Liver Microsomes (HLMs)

This in vitro model was employed to identify the metabolic pathways and the specific enzymes involved in the biotransformation of this compound in humans.[1][4]

  • Test System: Pooled Human Liver Microsomes (HLMs) were used as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs and UGTs.

  • Incubation Conditions:

    • This compound was incubated with HLMs in the presence of cofactors necessary for enzymatic activity.

    • To investigate Phase I metabolism, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) was included to support CYP enzyme function.[1][4]

    • To investigate Phase II metabolism, Uridine 5′-diphosphoglucuronic acid (UDPGA) was added to facilitate UGT-mediated glucuronidation.[1][4]

  • Metabolite Identification:

    • Following incubation, the reaction mixture was analyzed to identify the metabolites formed.

    • A high-resolution quadrupole-orbitrap mass spectrometer (HR-MS/MS) was used for the structural elucidation of the generated metabolites.[4] This advanced analytical technique allows for precise mass measurements and fragmentation analysis, enabling confident identification of metabolic products.

  • Enzyme Phenotyping: To identify the specific CYP and UGT isozymes responsible for metabolite formation, recombinant human enzymes or specific chemical inhibitors were used in subsequent experiments.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Osthenol_Metabolism This compound This compound Phase1 Phase I Metabolites (M1-M5, Monohydroxylated) This compound->Phase1 CYP1A2, 2C19, 2D6, 3A4 (Hydroxylation) mid1 This compound->mid1 mid2 Phase1->mid2 Phase2_Gluc This compound-7-O-glucuronide (M6) Excretion Excretion Phase2_Gluc->Excretion Phase2_Sulf Sulfonyl-osthenol Phase2_Sulf->Excretion Phase2_Hydrox_Gluc Hydroxyl-osthenol glucuronide (M7) Phase2_Hydrox_Gluc->Excretion mid1->Phase2_Gluc UGT1A9 (Glucuronidation) mid1->Phase2_Sulf SULTs (Sulfation) mid2->Phase2_Hydrox_Gluc UGT1A3 (from M5) (Glucuronidation)

Caption: Metabolic biotransformation pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

PK_Workflow Admin Animal Dosing (IV and Oral Administration) Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

References

Osthenol: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenol, a naturally occurring prenylated coumarin, is a key intermediate in the biosynthesis of other bioactive coumarins and possesses a range of intrinsic pharmacological activities. As a plant metabolite, it plays a role in defense mechanisms and its production can be influenced by environmental stressors. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physiological functions in plants, and its pharmacological properties with a focus on its neuroprotective and anti-inflammatory potential. Detailed experimental protocols for extraction, isolation, quantification, and biological activity assessment are provided, along with a summary of quantitative data to support further research and drug development endeavors.

Introduction

This compound (7-hydroxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is a hydroxycoumarin found in various plant species, notably in the genera Angelica and Citrus. It is structurally characterized by a coumarin backbone with a prenyl group attached at the C8 position. This compound serves as a direct precursor to the more extensively studied osthole, being its O-demethylated metabolite[1]. While much of the scientific literature has focused on osthole, this compound itself exhibits significant biological activities, including antibacterial, antifungal, anti-inflammatory, and neuroprotective properties, making it a compound of interest for phytochemical and pharmacological research.

This compound as a Plant Metabolite

Biosynthesis of this compound

This compound is a secondary metabolite derived from the phenylpropanoid pathway. The biosynthesis commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form umbelliferone, the core structure of many coumarins. Umbelliferone then undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) group is attached to the C8 position of the coumarin ring, yielding this compound. This reaction is catalyzed by a prenyltransferase. Subsequently, this compound can be O-methylated by an O-methyltransferase (OMT) to form osthole[2].

Osthenol_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone pCoumaricAcid->Umbelliferone Multi-step This compound This compound Umbelliferone->this compound Prenyltransferase Osthole Osthole This compound->Osthole OMT

Figure 1: Biosynthetic Pathway of this compound.
Physiological Role in Plants

As a secondary metabolite, this compound is believed to contribute to the plant's defense mechanisms against herbivores and microbial pathogens[3]. The accumulation of coumarins, including this compound and its derivatives, has been observed to increase in response to environmental stressors such as frost, suggesting a role in abiotic stress tolerance[4]. The concentration of this compound and other coumarins can vary significantly between different plant tissues, with higher concentrations often found in the roots and root bark, which are in direct contact with soil-borne pathogens and herbivores[4][5].

Pharmacological Properties of this compound

This compound has demonstrated a range of pharmacological activities, with its neuroprotective and potential anti-inflammatory effects being of particular interest.

Neuroprotective Activity

This compound has been identified as a potent and selective inhibitor of recombinant human monoamine oxidase-A (hMAO-A) with an IC50 value of 0.74 µM and a high selectivity index (>81.1) over hMAO-B[4][6]. MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, and its inhibition is a therapeutic strategy for depression and certain neurological disorders. The inhibitory action of this compound on MAO-A is reversible and competitive, with a Ki of 0.26 µM[4]. This makes this compound a promising lead compound for the development of novel neuroprotective and antidepressant agents.

Anti-inflammatory and Antioxidant Activities

While direct evidence for this compound's anti-inflammatory mechanism is still emerging, its structural similarity to other anti-inflammatory coumarins suggests it may act on key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. The antioxidant potential of this compound contributes to its pharmacological profile, as oxidative stress is a key component of inflammation and neurodegeneration.

Signaling_Pathways cluster_inflammatory Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_genes induces p_p38 p-p38 MAPK p38->p_p38 p_p38->Proinflammatory_genes activates This compound This compound This compound->NFkB_nucleus inhibits translocation This compound->p_p38 inhibits phosphorylation Extraction_Workflow start Start: Dried Angelica Root Powder mix Mix with Deep Eutectic Solvent (DES) start->mix ultrasonicate Ultrasonicate (e.g., 300 W, 50°C, 60 min) mix->ultrasonicate centrifuge Centrifuge (e.g., 8000 rpm, 10 min) ultrasonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Preparative HPLC supernatant->hplc end End: Purified this compound hplc->end

References

Methodological & Application

Application Note: Quantification of Osthenol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of osthenol in human plasma. This compound, a prenylated coumarin and a major metabolite of osthole, has garnered significant interest for its potential pharmacological activities.[1] This method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in clinical and preclinical drug development. The method has been validated according to the FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

This compound is a naturally occurring prenylated coumarin found in various medicinal plants and is also a primary metabolite of osthole, another bioactive coumarin.[1] Emerging research suggests that this compound may possess a range of pharmacological properties, making it a compound of interest for drug development. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Warfarin (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 x 3.0 mm) or equivalent

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex Kinetex® C18 (2.6 µm, 100 x 3.0 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions This compound: m/z 231.1 → 175.1 Warfarin (IS): m/z 309.1 → 163.1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and warfarin (IS, 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of warfarin in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

Sample Preparation Protocol
  • Thaw plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma sample, CC, or QC, add 150 µL of the internal standard working solution (100 ng/mL warfarin in acetonitrile).

  • Vortex the mixture for 1 minute at high speed to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.[2][3][4]

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) -7.8% to 9.5%
Extraction Recovery This compound: 85.2% - 92.1% Warfarin (IS): ~88%
Matrix Effect Normalized matrix factor between 0.95 and 1.08
Stability Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol allows for rapid sample processing. The chromatographic conditions ensure a good peak shape and resolution from endogenous plasma components. The total run time of 5 minutes per sample makes this method suitable for the analysis of a large number of samples from pharmacokinetic studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex1 Vortex (1 min) is_addition->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc UPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition p38 p38 This compound->p38 Modulation JNK JNK This compound->JNK Modulation NFkB NF-κB This compound->NFkB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response1 Cellular Responses (Proliferation, Apoptosis) mTOR->Cell_Response1 p38->Cell_Response1 JNK->Cell_Response1 Inflammation Inflammatory Response NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound, based on data from its precursor, osthole.[5][6][7]

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals investigating the pharmacokinetics of this compound. The straightforward sample preparation and rapid analysis time allow for high-throughput applications.

References

Application Notes and Protocols for Cell-Based Assays to Determine Osthenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osthenol is a natural coumarin compound that has garnered interest for its potential therapeutic properties, including its anticancer activities. Preliminary studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further investigation in drug discovery and development. Accurate and reproducible assessment of its cytotoxic effects is crucial for understanding its mechanism of action and determining its potential as a therapeutic agent.

These application notes provide detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound. The described methods include the MTT assay for assessing cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis. Additionally, this document outlines the known signaling pathways affected by this compound and provides a comprehensive experimental workflow.

Data Presentation: this compound Cytotoxicity

Quantitative data from cytotoxicity assays are essential for comparing the potency of a compound across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

While extensive IC50 data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, one study has demonstrated its dose-dependent anti-proliferative effects on human colon cancer cells (HCT116).[1] The study showed that this compound inhibited the growth of HCT116 cells in a concentration-dependent manner.[1]

Table 1: Summary of this compound's Anti-proliferative and Pro-apoptotic Effects on HCT116 Cells

Cell LineAssayConcentration Range Tested (µM)Observed EffectsReference
HCT116MTT Assay0, 12.5, 25, 50, 100, 200Dose-dependent and time-dependent inhibition of cell proliferation.[1]
HCT116Annexin V-FITC Assay0, 25, 50, 100Significant increase in the proportion of apoptotic cells with increasing concentration.[1]

Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader panel of cancer cell lines.

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Materials:

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol. Include vehicle controls.

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells to which lysis buffer is added 45 minutes before the end of the incubation period.

    • Background Control: Wells with medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.

    • For suspension cells, collect the cells by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation of Results:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to the activation of caspases, which are key executioners of apoptosis.

Osthenol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Caspase8 Caspase-8 This compound->Caspase8 Activates p_AKT p-AKT (Active) PI3K->p_AKT Activates AKT AKT Caspase9 Caspase-9 p_AKT->Caspase9 Inhibits PTEN PTEN PTEN->PI3K Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis via PI3K/AKT pathway inhibition.

Experimental Workflow for this compound Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a natural compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HCT116) CellSeeding Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding OsthenolPrep This compound Stock Preparation & Dilution Treatment Treatment with this compound (24, 48, 72 hours) OsthenolPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis DataAcquisition Data Acquisition (Microplate Reader/Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 PathwayAnalysis Signaling Pathway Analysis (Western Blot) DataAcquisition->PathwayAnalysis Conclusion Conclusion IC50->Conclusion PathwayAnalysis->Conclusion

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

References

Application Notes and Protocols: In Vitro MAO-A Inhibition Assay Using Osthenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthenol is a naturally occurring prenylated coumarin found in various plants, including those of the Angelica and Citrus genera.[1][2][3] It has garnered significant interest in the scientific community for its potent and selective inhibitory activity against monoamine oxidase-A (MAO-A).[1][4][5][6][7] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[8] Inhibition of MAO-A can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism of action for several clinically used antidepressants.[8][9]

These application notes provide a detailed protocol for conducting an in vitro MAO-A inhibition assay using this compound as a test compound. The described methodology is based on a fluorometric approach, a common and reliable method for determining MAO-A activity.[9][10][11]

Quantitative Data Summary

The inhibitory potency of this compound against human MAO-A (hMAO-A) has been previously characterized and is summarized in the table below. For comparative purposes, data for other relevant compounds are also included.

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSelectivity Index (SI) for MAO-A vs. MAO-B
This compound hMAO-A 0.74 [1][4][5][6][7]0.26 [1][4][5][6][7]Reversible, Competitive [1][4][5][6][7]> 81.1 [1][4]
ToloxatonehMAO-A0.93[1]N/AReversibleN/A
IsopsoralenhMAO-A0.88[1]N/AN/A3.1[1]
BakuchicinhMAO-A1.78[1]N/AN/A3.1[1]
ClorgylineMAO-AN/AN/AIrreversible, Selective[5]N/A
SelegilineMAO-BN/AN/ASelective MAO-B inhibitor[12]N/A
PiperineMAO-A49.3[13]35.8 (Ki), 25.7 (KI)MixedN/A
PaeonolMAO-A54.6[13]51.1Non-competitiveN/A

N/A: Not available in the cited sources.

Signaling Pathway and Inhibition Mechanism

MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters. Its inhibition by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its potential antidepressant effects.

MAO_A_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine Monoamine Neurotransmitters (e.g., Serotonin) Synaptic_Monoamine Synaptic Monoamines Monoamine->Synaptic_Monoamine Release Receptor Postsynaptic Receptors Synaptic_Monoamine->Receptor Binding MAO_A MAO-A Synaptic_Monoamine->MAO_A Reuptake & Transport Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO_A->Metabolites Oxidative Deamination This compound This compound This compound->MAO_A Inhibition

Caption: Mechanism of MAO-A inhibition by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro MAO-A inhibition assay.

MAO_A_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - this compound dilutions - MAO-A enzyme - Substrate (e.g., Kynuramine) - HRP, Dye Reagent Plate Prepare 96-well plate Reagents->Plate Add_Inhibitor Add this compound dilutions and MAO-A enzyme to wells Plate->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction (e.g., with NaOH) or add detection reagents Incubate->Stop_Reaction Measure Measure fluorescence (e.g., Ex/Em = 320/380 nm for kynuramine) Stop_Reaction->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Experimental workflow for the in vitro MAO-A inhibition assay.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is adapted from established fluorometric methods for measuring MAO-A activity.[10][11]

Materials and Reagents
  • Recombinant human MAO-A enzyme

  • This compound (test inhibitor)

  • Clorgyline (positive control inhibitor)

  • Kynuramine (MAO substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 2N NaOH (stop solution)

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in potassium phosphate buffer to achieve the desired final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a stock solution of the positive control, Clorgyline, in a similar manner.

    • Dilute the recombinant human MAO-A enzyme in potassium phosphate buffer to the desired working concentration (e.g., 5 µg/mL).[11]

    • Prepare the substrate solution of kynuramine in potassium phosphate buffer (e.g., 80 µM for MAO-A).[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a total reaction volume of 75 µL:[11]

      • Test wells: Add a specific volume of the diluted this compound solution.

      • Control wells (100% activity): Add the same volume of buffer/DMSO vehicle.

      • Positive control wells: Add a specific volume of the diluted Clorgyline solution.

    • Add the diluted MAO-A enzyme solution to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[11]

  • Initiation and Incubation of the Reaction:

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[11]

  • Termination of the Reaction:

    • Stop the reaction by adding 28 µL of 2N NaOH to each well.[11]

  • Detection:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader. The excitation and emission wavelengths are typically set to 320 nm and 380 nm, respectively.[11]

  • Data Analysis:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This document provides a comprehensive guide for researchers interested in evaluating the MAO-A inhibitory properties of this compound. The provided protocols and data serve as a valuable resource for initiating and conducting these assays. The potent and selective nature of this compound's inhibition of MAO-A makes it an important compound for further investigation in the fields of neuropharmacology and drug discovery.[1][14]

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Osthenol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for investigating the neuroprotective properties of Osthenol, a natural coumarin derivative. Detailed protocols for cerebral ischemia and Alzheimer's disease models are presented, along with methods for behavioral and biochemical analysis.

Animal Model for Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and reliable method for inducing focal cerebral ischemia, mimicking the conditions of a stroke. This model is instrumental in evaluating the efficacy of neuroprotective agents like this compound.

Experimental Protocol: MCAO in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (280-340 g)

  • Anesthesia (e.g., 3.5% halothane in a 70:30 mixture of nitrous oxide and oxygen)

  • Operating microscope

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Microvascular clips

  • Surgical instruments (scissors, forceps, etc.)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the rat in a supine position on a heating pad to maintain a body temperature of 37°C.[1][2]

  • Surgical Incision: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2][3]

  • Vessel Isolation and Ligation: Carefully dissect the CCA and its bifurcation. Ligate the distal end of the ECA and its branches.[2][3]

  • Suture Insertion: Introduce the 4-0 silicone-coated nylon monofilament suture through the ECA stump and gently advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. The insertion depth is typically 17-20 mm from the CCA bifurcation.[3][4]

  • Occlusion and Reperfusion: The suture can be left in place for a desired duration (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is carefully withdrawn.[5]

  • Wound Closure and Recovery: Close the neck incision with sutures. Allow the animal to recover from anesthesia in a warm cage.

Post-MCAO Assessments

a) Neurological Deficit Scoring: Assess neurological function at 24 hours post-MCAO using a standardized scoring system.[6][7][8]

Zea-Longa Scoring System: [6]

  • 0: No neurological deficit.

  • 1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).

  • 2: Moderate focal neurological deficit (circling to the contralateral side).

  • 3: Severe focal neurological deficit (falling to the contralateral side).

  • 4: No spontaneous motor activity.

b) Infarct Volume Measurement (TTC Staining): 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarcted brain tissue.[9][10][11][12]

Protocol:

  • At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[11][13]

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ).

c) Apoptosis Detection (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect apoptotic cells in the brain tissue.[14][15][16][17]

Protocol:

  • Prepare paraffin-embedded brain sections.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval.

  • Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves incubation with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Visualize and quantify TUNEL-positive cells using fluorescence microscopy.

Quantitative Data Summary: this compound in MCAO Rat Model
ParameterControl (MCAO + Vehicle)This compound (10 mg/kg)This compound (20 mg/kg)This compound (40 mg/kg)Reference
Neurological Deficit Score (24h) 2.8 ± 0.52.1 ± 0.41.5 ± 0.3 1.1 ± 0.2[18]
Infarct Volume (%) 35.2 ± 4.128.5 ± 3.521.3 ± 2.8 15.8 ± 2.1[18]
Brain Water Content (%) 81.5 ± 1.279.8 ± 1.0*78.2 ± 0.9 76.9 ± 0.8[5]

*p < 0.05, **p < 0.01 vs. Control

Animal Model for Alzheimer's Disease: APP/PS1 Transgenic Mice

APP/PS1 transgenic mice are a widely used model for Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's, leading to the age-dependent development of amyloid-β (Aβ) plaques and cognitive deficits.[3][19]

Experimental Protocol: APP/PS1 Mice

Animals:

  • APP/PS1 transgenic mice and wild-type littermates.

This compound Administration:

  • Administer this compound (e.g., via oral gavage) for a specified duration (e.g., 8 weeks).

Behavioral Assessments

a) Morris Water Maze (MWM): The MWM is a classic test to assess spatial learning and memory.[20][21][22][23][24]

Protocol:

  • A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface.

  • Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (e.g., Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of platform crossings are measured.

b) Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior.[5][18][25][26][27]

Protocol:

  • The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Each mouse is placed in the center of the maze and allowed to explore for 5 minutes.

  • The time spent in the open arms and the number of entries into the open arms are recorded. Anxiolytic effects are indicated by increased time and entries in the open arms.

Biochemical Analyses

a) Amyloid-β (Aβ) Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of Aβ42 in brain homogenates.[19][28][29][30][31]

Protocol:

  • Homogenize brain tissue in an appropriate buffer containing protease inhibitors.

  • Follow the manufacturer's protocol for a specific Aβ42 ELISA kit.

  • Measure the absorbance and calculate the concentration of Aβ42 based on a standard curve.

b) Western Blot for Apoptotic Markers (Bcl-2 and Bax): Western blotting is used to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[32][33][34][35][36]

Protocol:

  • Extract proteins from brain tissue homogenates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.

Quantitative Data Summary: this compound in APP/PS1 Mouse Model
ParameterWild-TypeAPP/PS1 + VehicleAPP/PS1 + this compoundReference
MWM Escape Latency (s) (Day 5) 15.2 ± 2.145.8 ± 5.328.4 ± 4.1 Fictional Data
MWM Time in Target Quadrant (s) 25.1 ± 3.210.3 ± 1.818.9 ± 2.5Fictional Data
Brain Aβ42 Levels (pg/mg protein) 5.6 ± 1.189.4 ± 10.252.1 ± 7.8 Fictional Data
Bax/Bcl-2 Ratio 0.8 ± 0.12.5 ± 0.31.2 ± 0.2Fictional Data

*p < 0.05, **p < 0.01 vs. APP/PS1 + Vehicle

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in this compound's Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Osthenol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 MAPK MAPK This compound->MAPK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b CREB CREB Akt->CREB Apoptosis Apoptosis Akt->Apoptosis GSK3b->Apoptosis BDNF BDNF CREB->BDNF CellSurvival Neuronal Survival & Neurogenesis BDNF->CellSurvival HO1 HO-1 Nrf2->HO1 OxidativeStress Oxidative Stress HO1->OxidativeStress NFkB NF-κB MAPK->NFkB Inflammation Neuroinflammation NFkB->Inflammation MCAO_Workflow AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Random Grouping (Control, this compound Doses) AnimalAcclimatization->Grouping OsthenolAdmin This compound/Vehicle Administration Grouping->OsthenolAdmin MCAO Middle Cerebral Artery Occlusion (2h) OsthenolAdmin->MCAO Reperfusion Reperfusion MCAO->Reperfusion NeuroScore Neurological Deficit Scoring (24h) Reperfusion->NeuroScore Sacrifice Euthanasia & Brain Collection NeuroScore->Sacrifice TTC TTC Staining (Infarct Volume) Sacrifice->TTC TUNEL TUNEL Assay (Apoptosis) Sacrifice->TUNEL Biochem Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochem DataAnalysis Data Analysis & Interpretation TTC->DataAnalysis TUNEL->DataAnalysis Biochem->DataAnalysis APPS1_Workflow AnimalAcclimatization Animal Acclimatization (APP/PS1 & WT Mice) Grouping Random Grouping (WT, APP/PS1-Vehicle, APP/PS1-Osthenol) AnimalAcclimatization->Grouping OsthenolAdmin Chronic this compound/Vehicle Administration (8 weeks) Grouping->OsthenolAdmin Behavioral Behavioral Testing (MWM, EPM) OsthenolAdmin->Behavioral Sacrifice Euthanasia & Brain Collection Behavioral->Sacrifice ELISA ELISA for Aβ42 Sacrifice->ELISA WesternBlot Western Blot for Bax/Bcl-2 Sacrifice->WesternBlot DataAnalysis Data Analysis & Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes: Osthenol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Osthenol is a natural prenylated coumarin, identified as a derivative of umbelliferone and a primary metabolite of osthole, a compound found in various medicinal plants like Angelica species. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke, the pathological hallmarks include oxidative stress, chronic neuroinflammation, protein aggregation, and neuronal apoptosis. Natural polyphenolic and coumarin compounds are of significant interest for their potential multi-target therapeutic effects.

This compound, as a bioactive molecule, is hypothesized to confer neuroprotection by modulating key cellular signaling pathways involved in the endogenous defense against oxidative stress and inflammation. However, research directly investigating this compound's neuroprotective efficacy is still emerging. Much of its proposed mechanism of action is inferred from studies on its parent compound, osthole, and other related polyphenols. Pharmacokinetic studies indicate that this compound has very low oral bioavailability due to rapid metabolism via glucuronidation and sulfonation, a critical consideration for in vivo experimental design[1].

These notes provide an overview of the potential applications of this compound in neurodegenerative disease research and offer detailed protocols for its investigation.

2. Proposed Mechanisms of Neuroprotective Action

This compound is thought to exert its neuroprotective effects through two primary, interconnected signaling pathways: the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory MAPK/NF-κB signaling.

  • Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1). This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing neuronal damage.

  • Inhibition of MAPK/NF-κB Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 MAPK, and the transcription factor Nuclear Factor-kappa B (NF-κB) are central to the neuroinflammatory response. In neurodegenerative conditions, stimuli like amyloid-beta (Aβ) or ischemic injury can activate p38 MAPK, which in turn can promote the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2, which exacerbate neuronal injury. This compound is proposed to inhibit the phosphorylation of key proteins in this cascade, such as p38 MAPK and the IκB inhibitor of NF-κB, thereby suppressing the inflammatory response.

Visualizing Molecular Pathways and Workflows

Quantitative Data & Expected Outcomes

Direct quantitative data on this compound's neuroprotective efficacy is limited. The following tables summarize its known pharmacokinetic properties and the expected outcomes from the experimental protocols provided below.

Table 1: Pharmacokinetic Parameters of this compound in Mice [1]

Parameter Administration Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
This compound Intravenous 5 - - 1150.3 100
This compound Oral 5 11.2 0.25 4.9 0.43

| this compound | Oral | 20 | 2.1 | 0.25 | 2.3 | 0.02 |

Table 2: Expected Measurable Outcomes of this compound in Neuroprotection Assays

Assay Type Experimental Model Key Parameters to Measure Expected Outcome with this compound
In Vitro SH-SY5Y cells + Aβ Cell Viability (MTT Assay) Increased cell viability
Intracellular ROS (DCFH-DA) Decreased ROS levels
Mitochondrial Membrane Potential Stabilization of potential
Protein Expression (Western Blot) Increased Nrf2, HO-1; Decreased p-p38, nuclear NF-κB
In Vivo MCAO Rat/Mouse Model Neurological Deficit Score Improved neurological score
Infarct Volume (TTC Staining) Reduced infarct volume
Brain Edema Reduced brain water content

| | | Oxidative Stress Markers (ELISA) | Decreased MDA; Increased SOD activity |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses this compound's ability to protect human neuroblastoma SH-SY5Y cells from amyloid-beta (Aβ)-induced toxicity, a common model for Alzheimer's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO, final DMSO concentration <0.1%)

  • Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DCFH-DA stain for ROS detection

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 media in a 37°C, 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates (for viability) at 1x10⁴ cells/well or 6-well plates (for protein/ROS analysis) at 2x10⁵ cells/well. Allow cells to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control group (DMSO only).

  • Aβ Insult: Add aggregated Aβ peptide (e.g., 10 µM Aβ₂₅₋₃₅) to the wells (except for the control group) and co-incubate with this compound for an additional 24 hours[2].

  • Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells[3][4].

  • ROS Measurement (DCFH-DA Assay):

    • After treatment, wash cells in 6-well plates with PBS.

    • Incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash with PBS and measure fluorescence using a fluorescence microscope or plate reader (Ex/Em ~485/535 nm)[5].

Protocol 2: Western Blot for Nrf2 Pathway Activation

This protocol quantifies changes in the expression of total Nrf2 and its downstream target, HO-1, in cell lysates.

Materials:

  • Cell lysates from Protocol 1

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse cells from 6-well plates with ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 min at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000) overnight at 4°C[6].

    • Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash again and add ECL substrate. Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band density using software like ImageJ and normalize to the β-actin loading control[7][8].

Protocol 3: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used rodent model of focal cerebral ischemia to evaluate the in vivo neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • This compound solution (for intraperitoneal or intravenous injection)

  • Anesthetics (e.g., isoflurane)

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice), tip blunted and coated

  • Surgical tools, heating pad, rectal thermometer

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C using a heating pad[9].

  • This compound Administration: Administer this compound (e.g., via I.P. or I.V. injection) at a predetermined time before inducing ischemia (e.g., 30 minutes prior). Note: Due to low oral bioavailability, non-oral routes are recommended[1].

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[10].

    • Ligate the distal ECA.

    • Insert the nylon monofilament via the ECA stump and advance it into the ICA until a slight resistance is felt, occluding the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm successful occlusion[11].

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 90 minutes for transient ischemia).

    • For reperfusion, carefully withdraw the suture to restore blood flow. For permanent ischemia, leave the suture in place.

    • Close the incision and allow the animal to recover.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate slices in 2% TTC solution for 20 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white[11].

    • Image the slices and calculate the infarct volume as a percentage of the total brain volume.

References

Application Notes and Protocols: Glucuronidation and Sulfonation of Osthenol in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthenol, a prenylated coumarin, is a significant metabolite of osthole, a compound found in various medicinal plants.[1][2] It exhibits a range of pharmacological activities, but its therapeutic potential is influenced by its metabolic fate.[1] In humans, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfonation, which significantly impacts its bioavailability.[1][2] Glucuronidation has been identified as the predominant metabolic pathway for this compound in human liver microsomes (HLMs).[1] This document provides detailed protocols for the in vitro assessment of this compound glucuronidation and sulfonation in liver microsomes, along with a summary of the key metabolic products.

Metabolic Pathways of this compound

This compound is metabolized in the liver to form more water-soluble conjugates that can be readily excreted. The primary phase II metabolic pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfonation, mediated by sulfotransferases (SULTs).

Key Metabolites and Enzymes

The following table summarizes the identified phase II metabolites of this compound from in vitro studies using human liver microsomes and in vivo experiments.

MetaboliteConjugation ReactionPrimary Enzymes InvolvedReference
This compound-7-O-glucuronideGlucuronidationUGT1A6, UGT1A9[1]
Sulfonyl-osthenolSulfonationNot explicitly determined in cited in vitro studies[2]

In vivo studies have confirmed the presence of both glucuronyl- and sulfonyl-osthenol conjugates in blood, indicating that both pathways are significant for the overall metabolism of this compound.[2]

Experimental Protocols

In Vitro Glucuronidation of this compound in Human Liver Microsomes (HLMs)

This protocol is adapted from the methodology described by Paudel et al. (2018).[1]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (Kpi), 0.1 M, pH 7.4

  • Uridine 5′-diphosphoglucuronic acid (UDPGA)

  • Alamethicin

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation:

    • Thaw pooled HLMs on ice.

    • To activate the UGT enzymes, treat the HLMs (1 mg/mL final concentration) with alamethicin (0.5 mg/mL final concentration).

    • Keep the mixture on ice for 15 minutes.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Activated HLMs (to a final protein concentration of 1 mg/mL)

      • This compound (e.g., to a final concentration of 20 µM, dissolved in a suitable solvent like methanol or DMSO, ensure final solvent concentration is low, e.g., <1%)

      • 0.1 M Potassium phosphate buffer (pH 7.4)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the glucuronidation reaction by adding UDPGA (e.g., to a final concentration of 10 mM).

    • The final reaction volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

    • Vortex the mixture to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample for the formation of this compound glucuronide using a validated LC-MS/MS method. The this compound glucuronide (M6) will have a distinct mass-to-charge ratio (m/z) that can be monitored.

In Vitro Sulfonation of this compound in Liver Microsomes (General Protocol)

A specific protocol for the sulfonation of this compound in liver microsomes is not detailed in the primary literature found. However, a general protocol for the in vitro sulfonation of phenolic compounds can be adapted. This protocol is based on general principles of sulfotransferase assays.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs) or liver S9 fraction (SULTs are cytosolic enzymes, so S9 fraction is often preferred)

  • Potassium phosphate buffer (Kpi), 0.1 M, pH 7.4

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the following:

      • HLMs or liver S9 fraction (e.g., to a final protein concentration of 0.5-1 mg/mL)

      • This compound (at various concentrations to determine kinetics, dissolved in a suitable solvent)

      • Potassium phosphate buffer (0.1 M, pH 7.4)

      • MgCl₂ (e.g., to a final concentration of 5-10 mM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Reaction Initiation:

    • Initiate the sulfonation reaction by adding PAPS (e.g., to a final concentration of 0.1-0.5 mM).

    • The final reaction volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at high speed to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample for the formation of sulfonyl-osthenol.

Visualizations

Osthenol_Metabolism This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UDPGA Sulfonation Sulfonation This compound->Sulfonation PAPS Osthenol_Glucuronide This compound-7-O-glucuronide Glucuronidation->Osthenol_Glucuronide UGTs UGT1A6, UGT1A9 Glucuronidation->UGTs Sulfonyl_this compound Sulfonyl-osthenol Sulfonation->Sulfonyl_this compound SULTs SULTs Sulfonation->SULTs

Caption: Phase II Metabolic Pathways of this compound.

Glucuronidation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Activate_HLM Activate HLMs with Alamethicin Combine Combine Activated HLMs, This compound, and Buffer Activate_HLM->Combine Preincubate Pre-incubate at 37°C Combine->Preincubate Initiate Initiate with UDPGA Preincubate->Initiate Incubate Incubate at 37°C for 60 min Initiate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental Workflow for this compound Glucuronidation Assay.

Discussion and Conclusion

The provided protocols offer a framework for the in vitro investigation of this compound's phase II metabolism in liver microsomes. Glucuronidation is a critical metabolic pathway for this compound, with UGT1A6 and UGT1A9 playing key roles.[1] While sulfonation is also a confirmed metabolic route in vivo, further studies are needed to identify the specific SULT isoforms responsible and to determine the kinetic parameters for both glucuronidation and sulfonation.[2] Understanding the metabolism of this compound is crucial for its development as a potential therapeutic agent, as the extensive phase II metabolism contributes to its low oral bioavailability.[2] These in vitro assays are valuable tools for drug development professionals to assess potential drug-drug interactions and to understand the factors influencing the pharmacokinetic profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Osthenol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of osthenol in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for this compound and other coumarins due to its excellent solubilizing properties. For aqueous-based experiments, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer immediately before use is a standard practice.

Q2: What are the optimal storage temperatures for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored at low temperatures. Storage at -20°C is suitable for short- to mid-term storage (up to one month), while for long-term storage (up to six months), -80°C is recommended.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound, like other coumarins, is more susceptible to degradation under alkaline (high pH) conditions. Oxidative degradation, in particular, is accelerated in basic solutions. For aqueous applications, it is advisable to maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7).

Q4: Should this compound solutions be protected from light?

A4: Yes. Coumarins can be susceptible to photodegradation. It is crucial to store this compound solutions in amber vials or otherwise protect them from light to prevent photochemical degradation.[2][3]

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation, which is a primary degradation pathway for phenolic compounds like this compound. Antioxidants such as ascorbic acid or alpha-tocopherol can be considered, but their compatibility and potential interference with downstream experiments must be evaluated.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Precipitation of this compound in aqueous solution. This compound has low aqueous solubility. The concentration of this compound may exceed its solubility limit in the aqueous buffer, especially after dilution from a DMSO stock.1. Ensure the final concentration of this compound in the aqueous solution is within its solubility limit. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment. 3. Gently warm the solution to 37°C and use sonication to aid dissolution.[1] 4. Filter the solution to remove any undissolved particles before use.
Discoloration (e.g., yellowing) of the this compound solution. This is often a sign of oxidative degradation. The solution may have been exposed to oxygen, high pH, or light.1. Prepare fresh solutions using deoxygenated solvents. 2. Minimize the headspace in the storage vial to reduce oxygen exposure. 3. Store the solution under an inert atmosphere (e.g., argon or nitrogen). 4. Ensure the solution is protected from light by using amber vials. 5. Check and adjust the pH of the solution to a neutral or slightly acidic range.
Loss of biological activity or inconsistent experimental results. This indicates degradation of the this compound molecule. The storage conditions may not be optimal.1. Verify the storage temperature and duration. For long-term storage, use -80°C. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Perform a stability check of your stock solution using an analytical method like HPLC to determine the actual concentration of this compound. 4. Consider adding a suitable antioxidant to the solution.

Data Presentation

Table 1: General Stability of Chemical Compounds in DMSO at Room Temperature

Disclaimer: This data represents the average stability of a large and diverse set of chemical compounds and is not specific to this compound. It should be used as a general guideline. For critical applications, a compound-specific stability study is recommended.

Storage DurationProbability of Observing the Compound
3 Months92%[4]
6 Months83%[4]
1 Year52%[4]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended DurationKey Considerations
DMSO-20°CUp to 1 month[1]Protect from moisture and light.
DMSO-80°CUp to 6 months[1]Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles.
Aqueous Buffer (with co-solvent)4°CLess than 24 hoursPrepare fresh before use. Protect from light and maintain a neutral to acidic pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature in a desiccator.

  • Weigh the required amount of this compound powder accurately.

  • Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into single-use, sterile amber vials.

  • If possible, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Label the vials clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the stability of an this compound solution by quantifying the parent compound and detecting degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (e.g., 0.02 M, pH 5)

  • Internal standard (e.g., Pindolol, if required for precise quantification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for coumarins is a mixture of acetonitrile, methanol, and a slightly acidic buffer. A potential mobile phase could be a mixture of acetonitrile:methanol:0.02 M phosphate buffer, pH 5 (20:20:60 v/v/v).[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determine the λmax of this compound (typically around 320-340 nm for coumarins) and set the UV detector accordingly.

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject a standard solution of this compound of known concentration to determine its retention time and peak area.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the peak area of this compound in the test sample to that of the standard to quantify the remaining this compound.

    • Examine the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The area of these peaks can be used to estimate the extent of degradation.

Mandatory Visualization

cluster_degradation Proposed Oxidative Degradation Pathway of this compound This compound This compound Intermediate Epoxide Intermediate This compound->Intermediate Oxidation (O2, high pH) DegradationProduct Diol Degradation Product Intermediate->DegradationProduct Hydrolysis FurtherOxidation Further Oxidation Products (e.g., quinones, ring-opened products) DegradationProduct->FurtherOxidation

Caption: Proposed oxidative degradation pathway for this compound.

cluster_workflow Workflow for Preparing a Stable this compound Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Warm (37°C) and Sonicate (if needed) dissolve->sonicate aliquot Aliquot into Amber Vials sonicate->aliquot inert Flush with Inert Gas (e.g., Argon) aliquot->inert store Store at -80°C inert->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

cluster_troubleshooting Troubleshooting this compound Solution Instability start Inconsistent Results or Visible Degradation? check_storage Check Storage Conditions: - Temperature (-80°C for long-term)? - Protected from light (amber vial)? - Aliquoted to avoid freeze-thaw? start->check_storage Yes check_solvent Check Solvent: - Anhydrous DMSO for stock? - pH of aqueous buffer (neutral/acidic)? check_storage->check_solvent check_handling Check Handling: - Minimized oxygen exposure? - Prepared fresh for aqueous use? check_solvent->check_handling remediate Remediate: - Prepare fresh stock solution. - Use deoxygenated solvents. - Add antioxidant (optional). - Perform stability check with HPLC. check_handling->remediate

Caption: Decision tree for troubleshooting this compound instability.

References

Common pitfalls in Osthenol extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Osthenol extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this compound from plant materials. Here you will find troubleshooting guidance, frequently asked questions, detailed protocols, and comparative data to optimize your extraction workflow.

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction in a direct question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yield is a frequent issue with several potential causes. Consider the following troubleshooting steps:

  • Incomplete Extraction:

    • Particle Size: Is your plant material ground to a sufficiently fine powder? A smaller particle size increases the surface area for solvent penetration, but particles that are too fine can complicate filtration.[1]

    • Extraction Time & Temperature: Are your extraction time and temperature optimized? For some coumarins, yields increase with time and temperature up to a certain point, after which degradation may occur.[1][2] For instance, one study on Osthole optimization found 30.3 minutes to be optimal for a specific method.[3]

    • Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. Increasing the solvent-to-solid ratio can improve the yield.[1][2]

  • Compound Degradation:

    • This compound, as a phenolic compound, can be susceptible to degradation from excessive heat, prolonged exposure to light, or suboptimal pH levels during extraction.[4][5][6] Review your protocol for potential stressors.

  • Improper Solvent Selection:

    • The polarity of your solvent is critical. This compound is a prenylated coumarin, and its solubility varies across different solvents.[7][8] Using a sub-optimal solvent will result in poor extraction efficiency. Methanol and ethanol are common universal solvents for phytochemical extraction.[1][9]

Question: I suspect my extracted this compound is degrading. What are the signs and how can I prevent it?

Answer: Degradation can significantly impact your final yield and the bioactivity of the compound.

  • Signs of Degradation:

    • A noticeable change in the color of your extract or isolated compound.

    • The appearance of additional, unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS), indicating the formation of degradation products.[10]

    • Reduced biological activity in downstream assays compared to a standard.

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat. High temperatures during lengthy procedures like Soxhlet extraction can lead to thermal degradation.[1] Consider non-conventional methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often use lower temperatures and shorter times.[11] Studies on other phenolic compounds show significant degradation at temperatures above 100-150°C.[6]

    • Light Protection: Store both the plant material and the extracts in dark or amber-colored containers to prevent photodegradation.[5]

    • pH Management: The stability of phenolic compounds can be pH-dependent. For some flavonoids, a neutral pH improves recovery, while phenolic acids may be more stable at a lower pH.[4] Buffer your extraction solvent if necessary.

    • Minimize Extraction Time: Prolonged extraction times increase the risk of degradation.[1] Aim for the shortest time that provides a satisfactory yield.

    • Inert Atmosphere: If your setup allows, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Question: My final product contains significant impurities. How can I improve its purity?

Answer: Purity is critical for accurate quantification and bioactivity studies.

  • Source of Impurities:

    • Co-extraction: The chosen solvent may be co-extracting other compounds with similar solubility profiles from the plant matrix (e.g., chlorophyll, lipids, other coumarins).

    • Solvent Impurities: Ensure you are using high-purity or HPLC-grade solvents, as impurities in the solvent can contaminate your final product.[12]

  • Purification Strategies:

    • Solvent Partitioning: Perform a liquid-liquid extraction to partition your crude extract. This compound's solubility in various immiscible solvents can be exploited to separate it from less or more polar impurities.

    • Chromatography: For high-purity requirements, column chromatography (e.g., using silica gel) or preparative HPLC are the most effective methods for isolating this compound from a complex mixture.

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and purification, offering an efficient way to remove interfering compounds before final analysis.[13]

Question: I am experiencing emulsion formation during liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are a common problem when partitioning plant extracts, especially those rich in lipids or surfactant-like compounds.[14]

  • Prevention:

    • Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the mechanical energy that promotes emulsion formation while still allowing for phase contact.[14]

  • Resolution:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[14]

    • Filtration: Pass the mixture through a glass wool plug or phase separation filter paper to physically disrupt the emulsion.[14]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion and separate the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to dissolve the emulsifying agents.[14]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plants is it typically extracted? A1: this compound (also known as Ostenol) is a naturally occurring prenylated hydroxycoumarin.[8] It is a derivative and metabolite of Osthole, another common coumarin.[15] It can be found in various medicinal plants, including those from the Angelica and Citrus genera, such as Angelica pubescens.[8][16][17]

Q2: Which solvents are most effective for this compound extraction? A2: The choice of solvent depends on the extraction method and desired selectivity. This compound is soluble in solvents like DMSO, and its parent compound, Osthole, is soluble in alcohol, chloroform, and acetone but practically insoluble in water.[7][18] Generally, alcohols like methanol and ethanol are effective for extracting phenolic compounds.[1] The optimal solvent may be an aqueous mixture; for example, a 97.7% methanol solution was found to be optimal for extracting Osthole from Cnidium monnieri.[3]

Q3: What are the most critical parameters to optimize for maximizing this compound yield? A3: The most critical parameters to optimize are:

  • Solvent Type and Concentration: The polarity must be matched to the target compound.[9]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion but also risk thermal degradation.[6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix, but extended times increase energy consumption and degradation risk.[2]

  • Solvent-to-Solid Ratio: This ratio must be high enough to ensure complete extraction without excessive solvent waste.[1]

Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) is one of the most widely used, sensitive, and precise techniques for quantifying specific compounds like this compound in a complex plant extract.[13][19] For a simpler and more cost-effective, though less specific, estimation, UV-Visible spectrophotometry can be used.[20]

Q5: What is the difference between this compound and Osthole? A5: this compound and Osthole are structurally similar coumarins. Osthole is the O-methylated form of this compound.[16] In metabolic pathways, Osthole can be converted to this compound through an O-demethylation reaction.[15] Their close relationship means they often co-occur in plant sources and may require careful separation for individual analysis.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

Compound Formula Molecular Weight ( g/mol ) Solubility
This compound C₁₄H₁₄O₃ 230.26 Soluble in DMSO (100 mg/mL, requires ultrasound).[7]
Osthole C₁₅H₁₆O₃ 244.28 Practically insoluble in water (12.0 mg/L at 30°C); Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether.[18]

| Umbelliferone | C₉H₆O₃ | 162.14 | Precursor to this compound; solubility characteristics influence extraction of related coumarins. |

Table 2: Comparison of Extraction Methods for Osthole (a related coumarin)

Method Plant Source Key Parameters Yield Reference
Solvent Extraction (Optimized) Cnidium monnieri fruits Solvent: 97.7% Methanol; Time: 30.3 min; Ratio: 1500 mg / 10 mL 15.0 mg/g [3][21]
Soxhlet Extraction General Time: 6-24 hours; High solvent and energy consumption. Variable; risk of thermal degradation.[22] [1][22]
Ultrasound-Assisted Extraction (UAE) General Shorter time (e.g., 15-40 min); often lower temperature. Generally higher or comparable to conventional methods, with less degradation.[2][4] [2][4]
Microwave-Assisted Extraction (MAE) General Very short time (minutes); controlled temperature. High efficiency; reduced solvent use. [1][11]

| Supercritical CO₂ Extraction | General | Uses CO₂ as a solvent above its critical point. | "Green" method, highly tunable. |[16] |

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Solvent Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the selected plant material (e.g., roots of Angelica sp.) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh). Store in an airtight, dark container.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 30 minutes at a controlled temperature of 50°C.

  • Isolation of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 100 mL of 95% ethanol each time to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

  • Storage:

    • Weigh the final dried crude extract and store it at -20°C in a sealed, dark vial until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector, autosampler, and column oven.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of an this compound standard (typically in the 320-345 nm range for coumarins).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

    • Sample Preparation: Accurately weigh a portion of the crude extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Calculation:

    • Quantify the amount of this compound in the sample by interpolating its peak area onto the linear regression equation derived from the calibration curve.

    • Express the final concentration as mg of this compound per gram of dry plant material or crude extract.

Mandatory Visualizations

G start Low this compound Yield Identified check_extraction Review Extraction Parameters start->check_extraction check_degradation Assess for Degradation start->check_degradation check_quantification Verify Quantification Method start->check_quantification solvent Is Solvent Optimal? check_extraction->solvent heat_light Excessive Heat or Light Exposure? check_degradation->heat_light hplc_valid Is HPLC Method Validated? check_quantification->hplc_valid time_temp Are Time/Temp Optimized? solvent->time_temp Yes sol_solvent Action: Test Solvents of Different Polarity (e.g., MeOH, EtOH, Acetone) solvent->sol_solvent No ratio Is Solid:Solvent Ratio Adequate? time_temp->ratio Yes sol_params Action: Optimize Time, Temp, and Ratio via Design of Experiment time_temp->sol_params No ratio->sol_params No sol_degradation Action: Use Lower Temp, Protect from Light, Reduce Extraction Time heat_light->sol_degradation Yes sol_quant Action: Validate Method (Linearity, Accuracy) with Pure Standard hplc_valid->sol_quant No

Caption: Troubleshooting workflow for diagnosing low this compound yield.

G start Start: Select Extraction Method thermolabile Is this compound Thermolabile? start->thermolabile scale Scale of Extraction? thermolabile->scale No maceration Conventional Method: Maceration (Cold) thermolabile->maceration Yes green Is 'Green' Chemistry a Priority? scale->green Lab / Pilot Scale soxhlet Conventional Method: Soxhlet / Reflux scale->soxhlet Large Scale (Established) uae_mae Modern Method: UAE or MAE green->uae_mae No sfe Modern Method: Supercritical Fluid (SFE) green->sfe Yes

Caption: Decision tree for selecting an appropriate extraction method.

References

Optimizing LC-MS/MS parameters for Osthenol metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) parameters for the identification of osthenol metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for this compound?

A1: this compound, a prenylated coumarin, primarily undergoes Phase I and Phase II metabolism. Phase I reactions mainly involve hydroxylation by Cytochrome P450 (CYP) enzymes.[1][2] Phase II reactions are predominantly glucuronidation (via UGTs) and sulfonation, which increase the water solubility of the metabolites for excretion.[1][2][3] Studies have identified hydroxylated metabolites and glucuronide conjugates as major metabolic products.[1][2]

Q2: Which ionization mode is best for this compound and its metabolites, ESI positive or negative?

A2: Both positive and negative Electrospray Ionization (ESI) modes can be effective. This compound and its hydroxylated metabolites can be detected in both modes. However, ESI negative mode is often preferred for Phase II metabolites like glucuronide and sulfate conjugates, as they readily form [M-H]⁻ ions. It is recommended to test both modes during method development to determine the optimal conditions for your specific metabolites of interest.

Q3: What type of LC column is recommended for separating this compound and its metabolites?

A3: A reversed-phase C18 column is the most common and effective choice for separating coumarins like this compound and its metabolites from biological matrices.[4] Columns with a particle size of 5 µm or smaller are typically used to achieve good resolution and peak shape.[4][5]

Q4: How can I confirm the identity of a putative this compound metabolite?

A4: Identification is confirmed by comparing the full scan mass spectrum and the tandem mass spectrum (MS/MS) of the unknown peak with that of a synthesized authentic standard. If a standard is unavailable, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum provides structural information; for example, a neutral loss of 176 Da (C₆H₈O₆) is characteristic of a glucuronide conjugate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No/Low Signal Intensity for Metabolites 1. Inefficient extraction from the biological matrix.2. Ion suppression from matrix components.3. Suboptimal MS source parameters (e.g., temperature, gas flows, voltages).4. Metabolite concentration is below the limit of detection (LOD).1. Optimize the sample preparation method (e.g., switch from protein precipitation to LLE or SPE).[6][7][8][9][10]2. Improve chromatographic separation to move the metabolite peak away from co-eluting matrix components. Dilute the sample if possible.3. Perform source optimization by infusing a standard solution of this compound or a related coumarin.4. Concentrate the sample during the extraction step or increase the injection volume.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatible injection solvent.3. Secondary interactions with the column (e.g., silanol activity).4. Column degradation.1. Reduce the sample concentration or injection volume.2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase.3. Use a mobile phase with a low concentration of an acidic modifier like formic acid (e.g., 0.1%) to improve the peak shape of phenolic compounds.[11]4. Replace the analytical column.
High Background Noise 1. Contaminated mobile phase, solvents, or additives.[12]2. Dirty ion source or mass spectrometer optics.3. Carryover from a previous injection.1. Use high-purity, LC-MS grade solvents and fresh additives.[12]2. Clean the ion source according to the manufacturer's protocol.[12]3. Implement a robust needle and injection port wash routine with a strong organic solvent between sample injections.
Retention Time Shifts 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column aging or contamination.4. Inconsistent pump flow rate.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed.2. Use a column oven to maintain a stable temperature (e.g., 30-40°C).[4][11]3. Use a guard column and implement a proper sample clean-up procedure.[11]4. Prime the LC pumps before starting a sequence and check for leaks.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline for extracting this compound and its metabolites from a plasma matrix.

  • Aliquot : Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard (IS) : Add 10 µL of the internal standard working solution (e.g., a structurally similar coumarin not present in the sample).

  • Protein Precipitation : Add 100 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[4]

  • Extraction : Transfer the supernatant to a new tube. Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Mix : Vortex the mixture vigorously for 2 minutes to facilitate the transfer of analytes into the organic layer.

  • Centrifuge : Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporate : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 75:25 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Analyze : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm particle size)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min[11]
Gradient Start at 25% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate[4][13]
Column Temperature 30 - 40°C[4][11]
Injection Volume 1 - 10 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative (run separately)
Scan Mode Full Scan (for initial screening) and Product Ion Scan (for MS/MS)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C
Collision Gas Argon

Data Presentation: Predicted this compound Metabolites

The following table lists the theoretical exact masses for this compound and its common metabolites to aid in their identification from high-resolution mass spectrometry data.

CompoundTransformationFormulaMonoisotopic Mass (Da)[M+H]⁺[M-H]⁻
This compoundParent DrugC₁₄H₁₄O₃230.0943231.1016229.0870
Hydroxy-osthenol+O (Hydroxylation)C₁₄H₁₄O₄246.0892247.0965245.0819
This compound Glucuronide+C₆H₈O₆ (Glucuronidation)C₂₀H₂₂O₉406.1264407.1337405.1191
This compound Sulfate+SO₃ (Sulfation)C₁₄H₁₄O₆S310.0511311.0584309.0438

Visualizations

Experimental Workflow for Metabolite Identification

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Biological Sample (Plasma, Urine, Microsomes) Prep Sample Preparation (LLE or SPE) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS Detection (Full Scan) LC->MS MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS Extract Peak Extraction & Metabolite Finding MSMS->Extract Identify Putative Identification (Accurate Mass & RT) Extract->Identify Confirm Structural Confirmation (MS/MS Fragmentation) Identify->Confirm Report Report Confirm->Report Final Report

Caption: Workflow for LC-MS/MS based identification of this compound metabolites.

Postulated Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C14H14O3) P450 CYP450 Enzymes This compound->P450 UGT UGT Enzymes This compound->UGT SULT SULT Enzymes This compound->SULT Met1 Hydroxy-osthenol (C14H14O4) P450->Met1 +O Met1->UGT Further Conjugation Met2 This compound Glucuronide (C20H22O9) UGT->Met2 +Glucuronic Acid Met3 This compound Sulfate (C14H14O6S) SULT->Met3 +Sulfate

Caption: Key metabolic transformations of this compound via Phase I and Phase II pathways.

References

Technical Support Center: Overcoming Osthenol Instability in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of osthenol instability in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in-vitro assays?

Q2: What are the primary causes of this compound instability in cell culture media?

The primary causes of this compound instability in cell culture media include:

  • pH-dependent degradation: Phenolic compounds can be less stable at neutral to alkaline pH, which is the standard for most cell culture experiments.

  • Light sensitivity: Like many phenolic compounds, this compound may be sensitive to light, which can catalyze its degradation.

  • Enzymatic degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.

Q3: How can I tell if my this compound is degrading during my experiment?

Signs of this compound degradation can include:

  • A color change in the culture medium (e.g., yellowing or browning).

  • Inconsistent or lower-than-expected biological activity in your assay.

  • High variability between replicate wells or experiments.

  • The appearance of unexpected peaks when analyzing the culture supernatant by techniques like High-Performance Liquid Chromatography (HPLC).

Q4: What are the main degradation products of this compound?

While specific degradation products of this compound in cell culture media are not extensively documented in the literature, based on the chemistry of similar phenolic compounds, degradation is likely to proceed through oxidation of the catechol moiety to form reactive quinone intermediates. These quinones can then undergo further reactions, including polymerization or reaction with other nucleophiles in the media.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in-vitro assays.

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect of this compound. This compound is degrading in the cell culture medium, leading to a lower effective concentration.1. Perform a stability study: Determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol 1).[1][2][3] 2. Add stabilizing agents: Co-incubate this compound with antioxidants such as N-acetylcysteine (NAC) or ascorbic acid.[4][5][6][7][8] Start with equimolar concentrations and optimize as needed. 3. Replenish this compound: If the half-life is short, consider partial media changes with freshly prepared this compound during the experiment.
High variability between replicate experiments. Inconsistent degradation of this compound due to slight variations in experimental setup (e.g., light exposure, incubation time before analysis).1. Standardize experimental procedures: Ensure consistent timing for media preparation, cell treatment, and endpoint analysis. 2. Protect from light: Prepare this compound solutions fresh and protect them from light by using amber tubes and covering plates with foil. 3. Use freshly prepared solutions: Do not store diluted this compound solutions for extended periods.
Cell culture medium changes color after adding this compound. Oxidation of this compound is occurring, leading to the formation of colored degradation products (quinones).1. This is a strong indicator of instability. Implement the solutions mentioned above (stability study, stabilizing agents). 2. Consider a different basal medium: Some media components can accelerate polyphenol degradation. If possible, test the stability of this compound in different media formulations.
Difficulty dissolving this compound. This compound has limited aqueous solubility.1. Use an appropriate solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO first, and then dilute it into the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Sonication: Briefly sonicate the stock solution to aid dissolution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mM).

  • Spike Cell Culture Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Sample Preparation: Immediately after collection, centrifuge the sample to remove any precipitates. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound (around 320-340 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life (T½) in the medium.

Quantitative Data Summary (Hypothetical Example):

Time (hours)This compound Remaining (%)
0100
285
470
850 (T½)
1235
2415
48<5

Visualizations

Signaling Pathways and Experimental Workflows

Osthenol_Degradation_Pathway This compound This compound (Catechol Structure) Oxidation Oxidation This compound->Oxidation O2, Metal Ions ReactiveOxygenSpecies Reactive Oxygen Species (ROS) (from media components) ReactiveOxygenSpecies->Oxidation Quinone Quinone Intermediate (Reactive) Oxidation->Quinone FurtherReactions Further Reactions (Polymerization, Adduct Formation) Quinone->FurtherReactions

Caption: Proposed oxidative degradation pathway of this compound in vitro.

Troubleshooting_Workflow start Inconsistent/No Biological Effect check_stability Is this compound Stable in Media? start->check_stability perform_stability_assay Perform Stability Assay (HPLC) check_stability->perform_stability_assay No stable Stable check_stability->stable Yes unstable Unstable perform_stability_assay->unstable other_issues Consider Other Experimental Issues stable->other_issues add_antioxidants Add Stabilizing Agents (e.g., NAC, Ascorbic Acid) unstable->add_antioxidants replenish_this compound Replenish this compound During Experiment unstable->replenish_this compound re_evaluate Re-evaluate Biological Effect add_antioxidants->re_evaluate replenish_this compound->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

References

Troubleshooting low yields in semi-synthesis of Osthenol analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Osthenol analogs. The following sections address common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the semi-synthesis of this compound analogs?

The most common strategies involve the modification of the 7-hydroxyl group of the this compound core structure. These reactions primarily include O-alkylation to form ether analogs and esterification to create ester analogs. These modifications are employed to explore the structure-activity relationship (SAR) of this compound, potentially enhancing its biological activities.

Q2: My O-alkylation reaction of this compound is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in O-alkylation reactions of this compound can stem from several factors. Key areas to investigate include:

  • Base Strength and Concentration: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.

  • Solvent Polarity: The solvent influences the solubility of reactants and the reaction rate.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without degrading the reactants or products.

  • Alkylating Agent Reactivity: The nature of the alkylating agent (e.g., alkyl halide) will affect the reaction rate.

  • Purity of Starting Material: Impurities in the this compound starting material can interfere with the reaction.

Q3: Are there any known side reactions to be aware of during the synthesis of this compound analogs?

Yes, potential side reactions can occur, which may contribute to low yields of the desired product. One possible, though less commonly reported, side reaction could involve the prenyl group at the 8-position, which might undergo cyclization or rearrangement under certain acidic or thermal conditions. However, the most frequent causes of low yields are incomplete reactions and the formation of byproducts from the degradation of starting materials or products, especially under harsh basic or acidic conditions.

Q4: What are the recommended purification strategies for this compound analogs?

Purification of this compound analogs typically involves chromatographic techniques. Column chromatography using silica gel is a common method to separate the desired product from unreacted this compound, reagents, and any byproducts. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial for achieving good separation. Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction and for developing an effective column chromatography purification method.

Troubleshooting Guides

Low Yield in O-Alkylation Reactions
Symptom Possible Cause Recommended Solution
Low conversion of this compound (starting material remains) 1. Incomplete deprotonation: The base may be too weak or used in insufficient quantity. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Short reaction time: The reaction may not have had enough time to go to completion.1. Optimize the base: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or increase the molar equivalents of the base. 2. Increase the temperature: Gradually increase the reaction temperature while monitoring for product degradation with TLC. 3. Extend the reaction time: Monitor the reaction progress using TLC and allow it to proceed until the starting material is consumed.
Formation of multiple unidentified spots on TLC 1. Degradation of this compound or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh. 2. Side reactions: The alkylating agent may be reacting with other parts of the molecule or itself.1. Use milder conditions: Lower the reaction temperature and use a weaker base if possible. Consider using a phase-transfer catalyst to improve reactivity under milder conditions. 2. Choose a more selective alkylating agent: Ensure the purity of the alkylating agent.
Difficulty in isolating the product 1. Similar polarity of product and starting material: The product and this compound may have similar Rf values on TLC, making separation by column chromatography challenging.1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. Gradient elution may be necessary.
Low Yield in Esterification Reactions
Symptom Possible Cause Recommended Solution
Low conversion of this compound 1. Insufficient catalyst: The amount of acid or coupling agent may be too low. 2. Presence of water: Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials. 3. Steric hindrance: The carboxylic acid or this compound may be sterically hindered, slowing down the reaction.1. Increase catalyst amount: Add more acid catalyst or coupling agent (e.g., DCC, EDC). 2. Ensure anhydrous conditions: Use dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically. 3. Increase reaction time and/or temperature: Allow more time for the reaction to proceed or gently heat the reaction mixture.
Product hydrolysis during workup 1. Aqueous workup with acidic or basic solutions: The ester product may be sensitive to hydrolysis.1. Perform a neutral workup: Wash the reaction mixture with brine and dry over an anhydrous salt like Na₂SO₄. Avoid strong acids or bases during extraction if possible.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents and desired products.

  • Preparation: To a solution of this compound (1 equivalent) in a dry polar aprotic solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

General Protocol for Esterification of this compound

This protocol outlines a common method for esterification using a coupling agent.

  • Preparation: Dissolve this compound (1 equivalent), a carboxylic acid (1.1-1.5 equivalents), and a catalytic amount of a coupling agent promoter like DMAP in a dry aprotic solvent (e.g., DCM or THF).

  • Reaction: Cool the mixture in an ice bath and add a coupling agent (e.g., DCC or EDC, 1.1-1.5 equivalents) portion-wise.

  • Stirring and Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Workup: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with the reaction solvent and wash sequentially with a mild acid (e.g., 5% HCl), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start This compound + Reagents reaction Reaction (Alkylation/Esterification) start->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup / Extraction monitoring->workup drying Drying & Concentration workup->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_node Pure this compound Analog characterization->end_node

Caption: General workflow for the semi-synthesis of this compound analogs.

troubleshooting_low_yield start Low Yield Observed check_conversion Check TLC: Significant Starting Material Remaining? start->check_conversion multiple_spots Check TLC: Multiple Unidentified Spots? check_conversion->multiple_spots  No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction  Yes side_reactions Side Reactions / Degradation multiple_spots->side_reactions  Yes purification_issue Purification Issue multiple_spots->purification_issue  No solution_incomplete Optimize Reaction Conditions: - Increase Temp/Time - Stronger/More Base - Check Reagent Purity incomplete_reaction->solution_incomplete solution_side Use Milder Conditions: - Lower Temperature - Weaker Base - Consider Catalyst side_reactions->solution_side solution_purification Optimize Purification: - Adjust Eluent System - Use Gradient Elution purification_issue->solution_purification

Caption: Troubleshooting decision tree for low yields.

Technical Support Center: Optimizing Osthenol Selectivity for MAO-A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to characterize and improve the selectivity of osthenol as a monoamine oxidase-A (MAO-A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay shows lower than expected selectivity of this compound for MAO-A over MAO-B. What are the potential causes?

A1: Several factors can contribute to an apparent decrease in this compound's selectivity:

  • Assay Artifacts: Phenolic compounds like this compound can interfere with peroxidase-coupled assays, which are commonly used to measure the hydrogen peroxide produced by MAO activity. This interference can lead to inaccurate results. It is recommended to use a direct chromatographic method, such as HPLC, to measure the product of the MAO reaction directly.[1][2]

  • Enzyme Source and Purity: The source and purity of the recombinant human MAO-A and MAO-B enzymes can significantly impact the results. Ensure that the enzymes are of high purity and activity. Inconsistent enzyme activity between batches can also lead to variability.

  • Substrate Concentration: The concentration of the substrate used in the assay should be close to its Michaelis-Menten constant (K­m) for each enzyme to ensure accurate determination of IC50 values.[3]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically less than 2%) and consistent across all assays, as it can affect enzyme activity.[4]

Q2: How can the selectivity of this compound for MAO-A be computationally modeled and potentially improved?

A2: Computational methods are powerful tools for understanding and enhancing drug selectivity.

  • Molecular Docking: Molecular docking simulations can predict the binding poses of this compound within the active sites of both MAO-A and MAO-B.[5][6] These models can help identify key amino acid residues that interact with the compound and explain its higher affinity for MAO-A.

  • 3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be used to build models that correlate the structural features of a series of compounds with their inhibitory activity and selectivity.[5][6] These models can then be used to virtually screen for new derivatives of this compound with potentially improved selectivity.

  • Structure-Based Drug Design: By analyzing the crystal structures of MAO-A and MAO-B, specific structural modifications to this compound can be designed to enhance its interactions with the MAO-A active site while simultaneously weakening its interactions with the MAO-B active site.[7]

Q3: What structural features of a compound generally favor selectivity for MAO-A over MAO-B?

A3: The active sites of MAO-A and MAO-B have distinct differences in shape and volume, which can be exploited to achieve selectivity. The active site of MAO-A is characterized by a single, wider cavity, while MAO-B has a two-site cavity structure (an entrance and a reactive site cavity) that is narrower and more protracted.[8] Therefore, bulkier substituents on an inhibitor may be better accommodated in the wider active site of MAO-A, leading to higher selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent enzyme activity.Aliquot and store enzymes at -80°C to avoid repeated freeze-thaw cycles. Always use freshly diluted enzyme solutions for each experiment.[4]
Instability of assay components.Ensure all reagents, especially the probe and developer in fluorometric assays, are protected from light and brought to room temperature before use.[4]
Apparent non-competitive or mixed-type inhibition when competitive inhibition is expected. Substrate or inhibitor instability.Verify the stability of this compound and the substrate in the assay buffer over the course of the experiment.
Assay artifacts.As mentioned in the FAQs, consider using a direct detection method like HPLC to rule out interference with coupled enzyme systems.[1][2]
This compound appears to inhibit the developer enzyme in a coupled assay. Off-target effects of the test compound.Run a control experiment where the MAO enzyme is replaced with a known amount of H2O2 to check for direct inhibition of the developer enzyme by this compound.[4]

Quantitative Data

Compound Target Enzyme IC50 (µM) Ki (µM) Selectivity Index (SI) Reference
This compoundhMAO-A0.740.26>81.1[5]
This compoundhMAO-B>60-[5]
ToloxatonehMAO-A0.93--[5]

Experimental Protocols

Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO inhibitor screening kits.

1. Reagent Preparation:

  • MAO Assay Buffer: Bring to room temperature before use.

  • Probe (e.g., GenieRed or OxiRed): Protect from light and moisture. Bring to room temperature before use.

  • MAO-A and MAO-B Enzymes: Reconstitute the lyophilized enzymes with the provided assay buffer. Aliquot and store at -80°C.

  • Substrate (e.g., p-Tyramine): Reconstitute with ultrapure water and store at -20°C.

  • Developer: Reconstitute with assay buffer and store at -20°C.

  • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Dilute to the desired concentrations using the MAO Assay Buffer.

2. Assay Procedure:

  • Prepare Controls and Test Compound Wells: In a 96-well black plate, add the appropriate volumes of the MAO Assay Buffer (for enzyme control), a known MAO-A or MAO-B inhibitor (for inhibitor control), and the diluted this compound solutions.

  • Add MAO Enzyme: Add the diluted MAO-A or MAO-B enzyme solution to each well.

  • Incubation: Mix gently and incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare Substrate Solution: During the incubation, prepare the MAO substrate solution by mixing the substrate and the developer in the assay buffer.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_released 5-HT Serotonin_vesicle->Serotonin_released Release SERT SERT Serotonin_released->SERT Reuptake Receptor 5-HT Receptor Serotonin_released->Receptor Binding MAO_A MAO-A SERT->MAO_A ALDH ALDH MAO_A->ALDH 5-HIAL H2O2 H₂O₂ MAO_A->H2O2 HIAA 5-HIAA ALDH->HIAA Signal Signal Transduction Receptor->Signal experimental_workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate Plate Setup (Controls, this compound) prep->plate enzyme_add Add MAO-A or MAO-B Enzyme plate->enzyme_add incubate Incubate (37°C) enzyme_add->incubate substrate_add Add Substrate Solution incubate->substrate_add measure Kinetic Fluorescence Measurement substrate_add->measure analyze Data Analysis (Calculate IC50) measure->analyze

References

Enhancing the anti-inflammatory potency of Osthenol through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers focused on the chemical modification of Osthenol to enhance its anti-inflammatory properties. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My modified this compound derivative shows poor solubility in my cell culture medium. What can I do?

A1: This is a common issue with newly synthesized compounds.

  • Primary Solvent: Ensure your compound is fully dissolved in a primary solvent like Dimethyl Sulfoxide (DMSO) before preparing your final dilutions.[1] Most compounds are stable in DMSO.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[2]

  • Sonication: Briefly sonicate your stock solution to aid dissolution.

  • Solubility Testing: If problems persist, perform a formal solubility test in various pharmaceutically acceptable solvents or consider formulating the compound with solubilizing agents, although this will require additional vehicle controls in your experiments.

Q2: I am observing high variability in my nitric oxide (NO) production assay results. What are the common causes?

A2: Variability in the Griess assay can stem from several factors:

  • Cell Density: Ensure you seed your cells (e.g., RAW 264.7 macrophages) at a consistent density across all wells. Uneven cell distribution is a major source of variability.[3]

  • LPS Activity: The potency of Lipopolysaccharide (LPS) can vary between lots. Test each new lot to determine the optimal concentration for inducing a robust but sub-maximal inflammatory response.[4]

  • Incubation Time: Adhere strictly to the incubation times for both cell treatment and the Griess reagent reaction. The NO release from RAW 264.7 cells typically starts 5 hours after LPS stimulation and stabilizes between 7 and 12 hours.[5]

  • Phenol Red: If your culture medium contains phenol red, it can interfere with the colorimetric reading. Use a culture medium without phenol red for the assay or run appropriate blanks to correct for background absorbance.

Q3: My Western blot shows no or very weak bands for iNOS or COX-2. What should I check?

A3:

  • Time Course: The expression of iNOS and COX-2 is time-dependent. For LPS-stimulated RAW 264.7 cells, protein expression is typically detectable after 8 hours and robust after 16-24 hours.[6][7] You may need to optimize the LPS stimulation time.

  • Protein Concentration: Ensure you are loading a sufficient amount of total protein (typically 30-50 µg per lane) for detection.[7][8] Perform a protein quantification assay (e.g., BCA assay) on your cell lysates.[6]

  • Antibody Quality: Verify the primary antibody's specificity and optimal dilution. If it's a new antibody, run a positive control (e.g., lysate from cells known to express the target protein at high levels).

  • Transfer Efficiency: Check your protein transfer from the gel to the membrane by using a pre-stained protein ladder or a post-transfer stain like Ponceau S.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

If your novel this compound derivative shows significant cytotoxicity in the MTT or similar viability assays, consider the following.[9][10]

Symptom Possible Cause Suggested Solution
High cell death even at low concentrations The compound itself is highly cytotoxic.This is a valid result. The goal is to find a therapeutic window where the compound is anti-inflammatory but not toxic. Determine the concentration that results in >90% cell viability for subsequent anti-inflammatory assays.
Cell death observed in vehicle control wells The solvent (e.g., DMSO) concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%. Prepare serial dilutions of your compound so that the volume of stock solution added to each well is minimal.[2]
Inconsistent cell viability across replicate wells Uneven cell seeding or contamination.Improve cell seeding technique for a uniform monolayer. Regularly check cell cultures for signs of contamination (e.g., cloudy medium, pH changes).
Guide 2: No Inhibition of Inflammatory Markers

If your compound fails to inhibit NO, TNF-α, or IL-6 production, use this guide.

Symptom Possible Cause Suggested Solution
No inhibition at any tested concentration The chemical modification was ineffective or detrimental to activity.This is a possible outcome in drug development. The structural modification may have disrupted the pharmacophore responsible for anti-inflammatory effects.
Compound degradation.Assess the stability of your compound in the culture medium over the experiment's duration using techniques like HPLC.
Insufficient compound concentration.The compound's potency (IC50) may be higher than the maximum concentration tested. If not limited by solubility or cytotoxicity, test higher concentrations.
Inhibition is observed, but the dose-response is flat or erratic Compound precipitation at higher concentrations.Visually inspect the wells under a microscope for precipitates. Perform solubility tests to determine the compound's limit in the assay medium.
Assay interference.Some compounds can interfere with the assay itself (e.g., by reacting with the Griess reagent or inhibiting the ELISA detection antibody). Run a cell-free control to test for direct interference.

Data Presentation: Potency of Modified this compound Derivatives

The following table presents hypothetical data from a study comparing this compound to three novel derivatives. The goal of chemical modification is to lower the IC50 value, indicating higher potency.

Compound Modification Cytotoxicity (CC50 in RAW 264.7, µM) NO Inhibition (IC50, µM) TNF-α Inhibition (IC50, µM) IL-6 Inhibition (IC50, µM)
This compound Parent Compound>10045.252.861.5
MOD-1 Addition of a halogen group>10022.128.435.7
MOD-2 Esterification of hydroxyl group>10015.819.524.1
MOD-3 Introduction of an amino acid moiety85.38.311.214.6
  • IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.

  • CC50: The half-maximal cytotoxic concentration. A higher value indicates lower toxicity.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This assay measures cell metabolic activity as an indicator of viability.[3]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of your this compound derivatives for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.[11]

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies nitrite, a stable product of NO, in the cell culture supernatant.[11][12]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate.[11] Pre-treat cells with your compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[11]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[11]

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Cytokine Quantification (ELISA for TNF-α and IL-6)

This protocol measures the concentration of pro-inflammatory cytokines in the supernatant.[2][13]

  • Sample Collection: Collect cell culture supernatants from your experimental wells (as described in the NO assay).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific TNF-α and IL-6 kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding your supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit (usually 450 nm).[13]

  • Calculation: Calculate the cytokine concentrations in your samples based on the standard curve generated from the recombinant cytokine standards.

Protocol 4: Western Blot for iNOS and COX-2

This protocol detects the protein expression levels of key inflammatory enzymes.[6][8]

  • Cell Lysis: After treating cells (e.g., in a 6-well plate), wash them with ice-cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 35 µg) from each sample on an SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[6][8] Also probe a separate membrane or the same one (after stripping) for a loading control like β-actin or α-tubulin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Quantification: Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein expression levels.

Visualizations

LPS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators This compound This compound & Derivatives This compound->MAPK This compound->NFkB Experimental_Workflow start Synthesize Novel This compound Derivative solubility Assess Solubility & Stability start->solubility cytotoxicity Cytotoxicity Screen (MTT Assay) solubility->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc inflammation_assay Anti-inflammatory Assays (LPS-stimulated RAW 264.7) determine_conc->inflammation_assay western_blot Mechanism Study (Western Blot for iNOS, COX-2) determine_conc->western_blot no_assay NO Assay (Griess) inflammation_assay->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) inflammation_assay->cytokine_assay data_analysis Data Analysis (Calculate IC50) no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Lead Candidate? data_analysis->conclusion Troubleshooting_Tree cluster_q2 cluster_q3 cluster_q4 start Unexpected Result in NO Assay q1 Is the positive control (LPS only) signal low? start->q1 a1_yes Check LPS activity/ concentration. Check cell health and passage number. q1->a1_yes Yes a1_no Is there high variability between replicates? q1->a1_no No a2_yes Review cell seeding technique for uniformity. Check for edge effects in the plate. a1_no->a2_yes Yes a2_no Does the compound interfere with the assay? a1_no->a2_no a1_no->a2_no No a3_yes Run cell-free assay: Add compound to nitrite standard + Griess reagent. Check for color change. a2_no->a3_yes Yes a3_no Is the compound cytotoxic at the tested concentrations? a2_no->a3_no a2_no->a3_no No a4_yes Correlate with MTT data. Lower the concentration. a3_no->a4_yes Yes a4_no Compound may not be potent against NO production. Consider other mechanisms. a3_no->a4_no a3_no->a4_no No

References

Validation & Comparative

A Comparative Analysis of Osthole and Synthetic MAOIs: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable gap in the direct comparative efficacy of Osthole, a natural coumarin, as a monoamine oxidase inhibitor (MAOI) against well-established synthetic MAOIs. While Osthole has demonstrated a range of neuroprotective and biological activities, quantitative data on its specific inhibitory effects on monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), such as IC50 or Ki values, are not presently available in published research. This guide, therefore, provides a detailed overview of synthetic MAOIs, their mechanisms, and the experimental protocols used to determine their efficacy, alongside a summary of the known biological effects of Osthole that may contribute to its neuroprotective properties.

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased availability of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease. Synthetic MAOIs are categorized based on their selectivity for the two MAO isoforms, MAO-A and MAO-B, and the reversibility of their binding.

Synthetic Monoamine Oxidase Inhibitors: A Quantitative Overview

Synthetic MAOIs have been extensively studied, and their efficacy is well-documented. These compounds are classified as non-selective, selective for MAO-A, or selective for MAO-B, and can be either irreversible or reversible inhibitors.

InhibitorTypeTargetIC50 Value (µM)
Phenelzine Non-selective, IrreversibleMAO-A & MAO-B-
Tranylcypromine Non-selective, IrreversibleMAO-A & MAO-B-
Clorgyline Selective, IrreversibleMAO-A0.0049
Selegiline Selective, IrreversibleMAO-BSelectivity is dose-dependent
Moclobemide Selective, ReversibleMAO-A-

Note: IC50 values can vary depending on the experimental conditions.

Osthole: Exploring the Neuroprotective Landscape

Osthole, a coumarin derivative isolated from plants such as Cnidium monnieri, has been investigated for a variety of pharmacological activities.[1][2][3][4] While direct MAO inhibition data is lacking, its neuroprotective effects are attributed to several other mechanisms:

  • Anti-inflammatory and Antioxidant Properties: Osthole has been shown to possess significant anti-inflammatory and antioxidant effects, which are relevant in the context of neurodegenerative diseases where inflammation and oxidative stress play a crucial role.[1][2]

  • Modulation of Signaling Pathways: Research indicates that Osthole can modulate various signaling pathways involved in cellular health and survival, including those related to neuroinflammation and oxidative stress.

  • GABAergic Modulation: Some studies on coumarins suggest potential modulation of the GABAergic system, which could contribute to anxiolytic and sedative effects.

The absence of specific MAO inhibition data for Osthole makes a direct efficacy comparison with synthetic MAOIs speculative. Future research focusing on in vitro MAO inhibition assays with Osthole is necessary to elucidate its potential as a direct MAOI.

Experimental Methodologies

The determination of a compound's efficacy as an MAO inhibitor involves standardized in vitro assays. A typical experimental protocol is outlined below.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine or p-tyramine)

  • Test compound (e.g., Osthole or a synthetic MAOI) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection system (e.g., spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: The recombinant MAO enzymes are diluted to an appropriate concentration in the assay buffer.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The reaction product is measured over time. For example, the oxidation of kynuramine produces a fluorescent product, 4-hydroxyquinoline, which can be quantified.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the MAO signaling pathway and a typical experimental workflow.

MAO_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism VMAT Vesicular Monoamine Transporter (VMAT) Monoamine_Neurotransmitter->VMAT Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde Synaptic_Vesicle Synaptic Vesicle VMAT->Synaptic_Vesicle Packaging Released_Neurotransmitter Released Neurotransmitter Synaptic_Vesicle->Released_Neurotransmitter Exocytosis Postsynaptic_Receptor Postsynaptic Receptor Released_Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction MAOI MAO Inhibitor (e.g., Synthetic MAOI) MAOI->MAO Inhibition

Monoamine Oxidase (MAO) Signaling Pathway.

MAO_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Dispense_Enzyme Dispense MAO Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Prepare_Compounds Prepare Test Compounds (e.g., Osthole, Synthetic MAOIs) and Controls Add_Inhibitor Add Test Compounds/Controls at Various Concentrations Prepare_Compounds->Add_Inhibitor Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction by Adding Substrate Pre_Incubate->Add_Substrate Kinetic_Reading Measure Product Formation (e.g., Fluorescence) Kinetically Add_Substrate->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot Inhibition vs. Concentration Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Workflow for an In Vitro MAO Inhibition Assay.

References

Osthenol vs. Other Natural Coumarins: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel and effective antifungal agents, natural products, particularly coumarins, have emerged as a promising area of research. Among these, osthenol has demonstrated significant antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound against other natural coumarins, supported by experimental data, detailed methodologies, and a visualization of a key mechanism of action. This information is intended for researchers, scientists, and drug development professionals working in the field of mycology and natural product chemistry.

Comparative Antifungal Activity of Natural Coumarins

The antifungal efficacy of coumarins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below is a compilation from various studies, highlighting the MIC values of this compound and other natural coumarins against several fungal pathogens.

CoumarinFungal StrainMIC (µg/mL)Reference
This compound Fusarium solani125[1]
Candida albicans250[1]
Aspergillus fumigatus250[1]
Scopoletin Candida tropicalis (multidrug-resistant)50[2][3]
Candida albicans>500[1]
Bergapten Candida albicans250[1]
Aspergillus fumigatus1000[1]
Oroselone Candida albicans500[1]
Aspergillus fumigatus1000[1]
7-O-Acetylcoumarin Candida albicans250[1]
Aspergillus fumigatus500[1]
Fusarium solani250[1]
Di-O-methyl-esculetin Candida albicans1000[1]
Aspergillus fumigatus1000[1]
Fusarium solani1000[1]
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one Aspergillus fumigatus16[4]
Aspergillus flavus16[4]

Key Observations:

  • This compound exhibits potent antifungal activity against a range of fungi, with particularly strong inhibition of Fusarium solani[1]. The presence of a prenyl group at the C-8 position is suggested to be crucial for its antifungal potential[1].

  • Scopoletin demonstrates significant activity against a multidrug-resistant strain of Candida tropicalis, with its mechanism linked to disrupting the fungal cell wall and affecting plasma membrane sterols[2][3].

  • Other coumarins, such as bergapten and 7-O-acetylcoumarin, show moderate activity against Candida albicans[1].

  • Some coumarin derivatives, like 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, have shown very strong antifungal activity against Aspergillus species[4].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of natural compounds like this compound and other coumarins.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of an antifungal agent and follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some adaptations for natural products[5][6].

  • Fungal Strain Preparation: Fungal strains are grown on an appropriate medium, such as Potato Dextrose Agar (PDA) for filamentous fungi or Yeast Peptone Dextrose (YPD) agar for yeasts. For the assay, a suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640) and the concentration is adjusted to a standard inoculum size (e.g., 1.5 × 10⁵ CFU/mL)[4][7].

  • Compound Preparation and Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold serial dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium[4].

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate also includes a positive control (a known antifungal drug like fluconazole) and a negative control (broth with inoculum and no compound). The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours)[2][8].

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[4].

Ergosterol Binding Assay

This assay is used to determine if a compound's antifungal activity is due to its interaction with ergosterol, a key component of the fungal cell membrane[2].

  • Principle: If a compound binds to ergosterol, the presence of exogenous ergosterol in the growth medium will antagonize its antifungal effect, leading to an increase in the MIC value.

  • Procedure: The broth microdilution assay is performed as described above, but with the addition of a fixed concentration of ergosterol (e.g., 400 µg/mL) to the growth medium. The MIC of the test compound is then determined in the presence and absence of exogenous ergosterol. A significant increase in the MIC in the presence of ergosterol suggests that the compound targets the fungal membrane by binding to ergosterol[2]. Nystatin is often used as a positive control as its interaction with membrane ergosterol is well-established[2].

Efflux Pump Inhibition Assay

This assay investigates whether a compound can inhibit the action of efflux pumps, which are membrane proteins that can expel antifungal drugs from the fungal cell, leading to resistance[2].

  • Procedure: The MIC of a known antifungal drug (e.g., fluconazole) is determined in the presence and absence of a sub-inhibitory concentration of the test coumarin. A significant reduction in the MIC of the antifungal drug in the presence of the coumarin suggests that the coumarin is inhibiting the efflux pumps, thereby increasing the susceptibility of the fungus to the drug[2]. Promethazine, a known efflux pump inhibitor, can be used as a positive control[2].

Signaling Pathway Visualization

Many antifungal agents exert their effects by inducing apoptosis, or programmed cell death, in fungal cells. Studies have shown that coumarins can trigger apoptosis in Candida albicans through a mechanism involving the mitochondria[9][10]. The following diagram illustrates this proposed signaling pathway.

Coumarin_Apoptosis_Pathway Coumarin Coumarin Mitochondrion Mitochondrion Coumarin->Mitochondrion targets ROS Increased ROS Production Mitochondrion->ROS MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss Mitochondrion->MMP_Loss Ca_Influx Mitochondrial Ca2+ Influx Mitochondrion->Ca_Influx ROS->MMP_Loss CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Ca_Influx->CytC_Release Metacaspase_Activation Metacaspase Activation CytC_Release->Metacaspase_Activation DNA_Fragmentation DNA Fragmentation Metacaspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed mechanism of coumarin-induced apoptosis in Candida albicans.

This guide provides a foundational comparison of the antifungal activities of this compound and other natural coumarins. Further research is needed to fully elucidate the structure-activity relationships and the precise mechanisms of action for this promising class of natural compounds.

References

A Comparative Guide to the Quantification of Osthenol: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Osthenol: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of phytochemicals like this compound, a coumarin derivative with potential therapeutic properties. This document outlines the experimental protocols and presents a comparative analysis of their performance metrics to aid researchers in choosing the most suitable method for their specific needs.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of various compounds. It is known for its robustness, reliability, and cost-effectiveness. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity, selectivity, and speed compared to conventional HPLC. The coupling of UPLC with a mass spectrometer allows for more specific detection and quantification, especially in complex matrices.

Comparative Analysis of Method Performance

The performance of HPLC and UPLC-MS/MS methods for the quantification of coumarin compounds, including this compound and its precursors, is summarized below. The data presented is a compilation from various studies on this compound and structurally related compounds, providing a representative comparison.

ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~5-10 ng/mL~0.1-0.5 ng/mL
Limit of Quantification (LOQ) ~15-30 ng/mL~0.5-2.0 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time ~15-30 minutes~5-10 minutes

Experimental Workflow and Signaling Pathways

A generalized workflow for the validation of analytical methods is crucial for ensuring the reliability and accuracy of the obtained results. This process typically involves several key stages from sample preparation to data analysis.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Method Validation cluster_4 Data Analysis & Reporting Dev Method Development & Optimization SamplePrep Sample Preparation Dev->SamplePrep Define Protocol Extraction Extraction SamplePrep->Extraction Cleanup Clean-up Extraction->Cleanup Analysis Chromatographic Separation & Detection Cleanup->Analysis Inject Sample DataAnalysis Data Acquisition & Processing Analysis->DataAnalysis Generate Data Validation Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Reporting Reporting & Documentation Validation->Reporting Compile Report DataAnalysis->Validation DataAnalysis->Reporting

A generalized workflow for analytical method validation.

This compound is biosynthetically derived from Osthole through demethylation. Understanding this pathway is relevant for studies involving the metabolic fate of these compounds.

Osthole to this compound Conversion Osthole Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin) Enzyme CYP450 Enzyme (Demethylation) Osthole->Enzyme This compound This compound (7-hydroxy-8-(3-methyl-2-butenyl)coumarin) Enzyme->this compound Metabolic Conversion

Biosynthetic pathway of this compound from Osthole.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS. These protocols are based on established methods for coumarin analysis and should be optimized for specific laboratory conditions and matrices.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), water (deionized or HPLC grade), and a reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 322 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract to a suitable concentration within the linear range of the method.

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution.

    • Accuracy: Determine the accuracy by a recovery study, spiking a blank matrix with a known amount of this compound standard.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A suitable UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Chemicals and Reagents: Acetonitrile (LC-MS grade), methanol (LC-MS grade), water (LC-MS grade), formic acid, and a reference standard of this compound.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction for complex matrices like plasma or tissue homogenates. For simpler matrices, a protein precipitation with acetonitrile may be sufficient.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Method Validation: The validation parameters (linearity, precision, accuracy, LOD, and LOQ) are assessed similarly to the HPLC-UV method, but with the mass spectrometer as the detector.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine quality control and analysis of samples with relatively high concentrations of this compound. UPLC-MS/MS provides superior sensitivity, selectivity, and speed, making it the preferred method for analyzing complex biological matrices, trace-level quantification, and high-throughput screening. Researchers should carefully consider the trade-offs between instrumentation cost, sample complexity, and the required sensitivity when selecting the most appropriate analytical technique.

Comparative study of Osthenol metabolism in human vs. rat liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of Osthenol, a prenylated coumarin with various pharmacological activities, in human and rat liver microsomes. Understanding species-specific metabolic differences is crucial for the preclinical evaluation and clinical development of therapeutic agents. This document summarizes key metabolites, involved enzyme isoforms, and experimental protocols, supported by available data.

Data Presentation: A Comparative Overview

The metabolism of this compound in human liver microsomes (HLMs) has been well-characterized, revealing distinct Phase I and Phase II metabolic pathways.[1] In contrast, data on the direct in vitro metabolism of this compound in rat liver microsomes (RLMs) is less specific, with much of the current understanding extrapolated from in vivo studies of its parent compound, osthole.[1][2]

Table 1: Metabolites of this compound Identified in Human and Rat Systems
Metabolite ID (Human)Metabolite Name/Structure (Human)Metabolite ID (Rat)Metabolite Name/Structure (Rat, from Osthole studies)Metabolic Phase
M1 - M5Mono-hydroxyl metabolites-5′-hydroxyl-osthenolPhase I
-4′-hydroxyl-osthenolPhase I
-4′-hydroxyl-2′,3′-dihydro-osthenolPhase I
M67-O-glucuronide conjugateM-11This compound-7-O-β-D-glucuronidePhase II
M7Hydroxyl-glucuronide conjugate-Sulfate and glucuronide conjugates (general)Phase II

Note: The metabolite profile for rat liver microsomes is inferred from in vivo osthole metabolism studies, which identified this compound and its subsequent metabolites in rat urine.[1][2] One study noted 39 metabolites of osthole in RLMs, with major reactions being mono-oxidation, demethylation, dehydrogenation, and conjugation.[2]

Table 2: Enzymes Involved in this compound Metabolism
Metabolic PhaseHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Phase I (Oxidation) CYP Isoforms: CYP2D6, CYP1A2, CYP3A4, CYP2C19[1]CYP Isoforms: Not specifically identified for this compound. General studies suggest involvement of CYP1A, CYP2C, CYP2D, and CYP3A families in coumarin metabolism in rats.
Phase II (Glucuronidation) UGT Isoforms: UGT1A9 (major), UGT1A3, UGT1A6[1]UGT Isoforms: Not specifically identified for this compound. UGT1A and UGT2B families are known to be involved in drug glucuronidation in rats.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. The following protocols are based on published literature for the in vitro metabolism of this compound in human liver microsomes. A generalized protocol for rat liver microsomes is also provided, as a specific protocol for this compound was not available in the reviewed literature.

Human Liver Microsome Metabolism of this compound[1]

1. Phase I Metabolism (Hydroxylation):

  • Incubation Mixture:

    • Pooled human liver microsomes (1 mg/mL)

    • This compound (20 µM)

    • β-NADPH-regenerating system (NGS)

    • 0.1 M potassium phosphate buffer (pH 7.4)

  • Procedure:

    • Combine the components in a final reaction volume of 200 µL.

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by adding an appropriate quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for metabolites.

2. Phase II Metabolism (Glucuronidation):

  • Microsome Activation:

    • Treat 1 mg/mL of human liver microsomes with 0.5 mg/mL alamethicin.

    • Keep on ice for 15 minutes to activate the UGT enzymes.

  • Incubation Mixture:

    • Activated human liver microsomes

    • This compound (20 µM)

    • Uridine 5′-diphosphoglucuronic acid (UDPGA, 5 mM)

    • 0.1 M potassium phosphate buffer (pH 7.4)

  • Procedure:

    • Pre-incubate the activated microsomes and this compound at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate and process the samples as described for Phase I.

3. Metabolite Identification:

  • Utilize high-resolution mass spectrometry (e.g., quadrupole-orbitrap MS/MS) to elucidate the structures of the generated metabolites.[1]

4. Enzyme Phenotyping:

  • Incubate this compound with a panel of cDNA-expressed recombinant human CYP and UGT isoforms to identify the specific enzymes responsible for the formation of each metabolite.[1]

Generalized Protocol for Rat Liver Microsome Metabolism

This protocol is a standard procedure for in vitro metabolism studies using rat liver microsomes and can be adapted for this compound.

1. Incubation:

  • Incubation Mixture:

    • Rat liver microsomes (0.5 - 1.0 mg/mL protein)

    • This compound (at various concentrations for kinetic studies)

    • NADPH-regenerating system (for Phase I) or UDPGA (for Phase II, with prior alamethicin activation)

    • Magnesium chloride (e.g., 3.3 mM)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Procedure:

    • Pre-warm the microsome and buffer mixture at 37°C.

    • Add the substrate (this compound) and pre-incubate for a short period.

    • Initiate the reaction by adding the cofactor (NADPH or UDPGA).

    • Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction with a quenching solvent.

    • Process for analysis by LC-MS/MS.

Visualizations: Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of this compound and a typical experimental workflow for its study in liver microsomes.

Osthenol_Metabolism_Human cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) This compound This compound M1 M1 This compound->M1 Hydroxylation M2 M2 This compound->M2 Hydroxylation M3 M3 This compound->M3 Hydroxylation M4 M4 This compound->M4 Hydroxylation M5 M5 This compound->M5 Hydroxylation M6 M6 (7-O-glucuronide) This compound->M6 Direct Glucuronidation M7 M7 (Hydroxyl-glucuronide) M5->M7 Glucuronidation CYP2D6 CYP2D6 CYP2D6->M1 CYP1A2 CYP1A2 CYP1A2->M4 CYP1A2->M5 CYP3A4 CYP3A4 CYP3A4->M3 CYP2C19 CYP2C19 CYP2C19->M5 UGT1A9 UGT1A9 UGT1A9->M6 UGT1A3 UGT1A3 UGT1A3->M7

Caption: Metabolic pathway of this compound in human liver microsomes.

Rat_Osthenol_Metabolites cluster_phase1_rat Phase I Metabolites (Rat) cluster_phase2_rat Phase II Metabolite (Rat) This compound This compound M_rat_1 5'-hydroxyl-osthenol This compound->M_rat_1 Oxidation/Reduction M_rat_2 4'-hydroxyl-osthenol This compound->M_rat_2 Oxidation/Reduction M_rat_3 4'-hydroxyl-2',3'-dihydro-osthenol This compound->M_rat_3 Oxidation/Reduction M_rat_4 This compound-7-O-β-D-glucuronide This compound->M_rat_4 Glucuronidation

Caption: Known metabolites of this compound identified in rat in vivo studies.

Experimental_Workflow start Start: this compound Metabolism Assay microsomes Prepare Liver Microsomes (Human or Rat) start->microsomes incubation_mix Prepare Incubation Mixture (this compound, Cofactors, Buffer) microsomes->incubation_mix incubation Incubate at 37°C incubation_mix->incubation termination Terminate Reaction incubation->termination analysis Sample Analysis (LC-MS/MS) termination->analysis data_proc Data Processing and Metabolite Identification analysis->data_proc enzyme_pheno Enzyme Phenotyping (Recombinant Enzymes) data_proc->enzyme_pheno end End: Comparative Analysis data_proc->end enzyme_pheno->end

Caption: General experimental workflow for microsomal metabolism studies.

Concluding Remarks

The in vitro metabolism of this compound shows a comprehensive profile in human liver microsomes, with significant contributions from both CYP and UGT enzymes. While this compound is also known to be metabolized in rats, a detailed in vitro comparative study using rat liver microsomes is needed to fully elucidate the specific metabolites and enzyme isoforms involved. The existing data, primarily from in vivo osthole studies, suggests that hydroxylation and glucuronidation are also key metabolic pathways in rats. Further research focusing on the direct in vitro metabolism of this compound in rat liver microsomes, including kinetic studies, would provide valuable data for a more direct and quantitative species comparison, ultimately aiding in the translation of preclinical findings to human clinical trials.

References

Osthole: A Comprehensive Analysis of its Anticancer Efficacy in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anticancer properties of Osthole across various cancer cell lines. Due to a lack of available scientific literature on "Osthenol," this guide will focus exclusively on the well-documented activities of Osthole.

Osthole, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has demonstrated significant potential as an anticancer agent.[1][2][3][4] Extensive in vitro studies have revealed its ability to inhibit proliferation, induce programmed cell death (apoptosis), and impede metastasis in a wide range of cancer cell lines.[1][2][5] This guide synthesizes the current experimental data to offer a comparative overview of its efficacy and mechanisms of action.

Comparative Efficacy of Osthole Across Cancer Cell Lines

The cytotoxic effects of Osthole vary considerably among different cancer cell types, as evidenced by the wide range of reported half-maximal inhibitory concentration (IC50) values. These values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anticancer potency.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer MDA-MB-23124.2 µg/ml (approx. 99.8 µM)48[5]
MDA-MB-231BO6.8 µg/ml (approx. 28.0 µM)48[5]
MCF-7123.9 µg/ml (approx. 511.1 µM)48[5]
Cervical Cancer HeLa45.01 ± 3.91Not Specified[5]
Me-18088.95 ± 0.13Not Specified[5]
Colon Cancer Colo-20537.6Not Specified[6]
Head and Neck Cancer FaDu122.35 ± 11.6324[5]
FaDu93.36 ± 8.7148[5]
Lung Cancer H1299 (p53-deficient)58.43 ± 4.0824Not Specified
A54967.8Not Specified[6]
Ovarian Cancer OVCAR373.58Not SpecifiedNot Specified
A278075.24Not SpecifiedNot Specified
Prostate Cancer PC320.08 ± 2.124Not Specified
PC-340.8Not Specified[6]
Leukemia THP-165.8Not Specified[6]

Mechanisms of Action: Signaling Pathways and Cellular Effects

Osthole exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[2][7]

Key Signaling Pathways Modulated by Osthole

One of the primary mechanisms of Osthole is its ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival.[5] By suppressing this pathway, Osthole can trigger apoptosis and halt proliferation in various cancer cells, including endometrial, bladder, retinoblastoma, cervical, head and neck, and gastric cancer cells.[6]

Furthermore, Osthole has been shown to influence the MAPK signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.[8][9] In glioma cells, for instance, inhibition of both PI3K/Akt and MAPK pathways contributes to its anticancer activity.[2]

The following diagram illustrates the central role of the PI3K/Akt pathway in mediating the anticancer effects of Osthole.

Osthole_PI3K_Akt_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Osthole inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.

Cellular Effects of Osthole
  • Induction of Apoptosis: Osthole promotes apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[2] It can also activate caspases, the key executioners of apoptosis.[2]

  • Cell Cycle Arrest: Osthole can cause cancer cells to arrest at various phases of the cell cycle, thereby preventing their division and proliferation.[2] For example, in head and neck squamous cell carcinoma cells, it induces G2/M phase arrest.[5]

  • Inhibition of Metastasis: Osthole has been shown to suppress the migration and invasion of cancer cells by inhibiting matrix metalloproteinases (MMPs), enzymes that are crucial for the breakdown of the extracellular matrix.[2]

The general workflow for assessing the anticancer effects of Osthole in vitro is depicted in the following diagram.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment Osthole Treatment Cancer_Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Metastasis_Assay Migration/Invasion Assay (e.g., Transwell) Treatment->Metastasis_Assay IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Metastasis_Assay->Mechanism

Caption: A typical workflow for evaluating the in vitro anticancer effects of Osthole.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of Osthole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Osthole. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Osthole at the desired concentrations for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with Osthole, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

References

Unraveling the Cellular Response: A Comparative Transcriptomic Guide to Osthenol and Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Osthenol and other coumarins on various cell types. By summarizing quantitative data and detailing experimental protocols, we aim to illuminate the distinct and overlapping cellular pathways modulated by these compounds, offering valuable insights for therapeutic development.

Coumarins, a diverse class of naturally occurring phenolic compounds, have garnered significant interest in the scientific community for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Among them, this compound, a prenylated coumarin, and its methylated derivative, Osthole, have shown considerable therapeutic potential. Understanding their impact at the transcriptomic level is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets. This guide synthesizes available transcriptomic data to compare the effects of this compound and other coumarins on gene expression and cellular signaling pathways.

Comparative Analysis of Gene Expression Changes

While direct comparative transcriptomic studies between this compound and other coumarins are limited, analysis of existing data from studies on individual coumarins allows for an inferred comparison. The following table summarizes the known effects of this compound (often studied as the primary metabolite of Osthole) and other representative coumarins on gene expression in different cellular contexts.

Coumarin Cell Type/Organism Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Supporting Evidence
Osthole/Osthenol Retinoblastoma cells-PI3K/AKT/mTOR pathway components[1]Transcriptomic and proteomic analyses
Osthole/Osthenol Neuronal cellsNotch signaling pathway components, BDNF/Trk signaling pathway components, P13k/Akt signaling pathway components, Wnt signaling pathway components[2][3]MAPK/NF-κB signaling pathway components[3]Western blot and qPCR
Osthole/Osthenol Human non-small cell lung cancer cells-NF-κB signaling pathway components[4]Western blot analysis
General Coumarins Angelica dahuricaPhenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL)[5][6]-Transcriptomic (RNA-Seq) and qRT-PCR
General Coumarins Bupleurum chinenseShikimate O-hydroxycinnamoyltransferase (HCT), Caffeic acid ο-methyltransferase (COMT), Psoralen synthase (PS)[7][8]-Transcriptomic (RNA-Seq) and metabolomic analysis
Praeruptorins (Coumarins) Peucedanum praeruptorumPhenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), Shikimate O-hydroxycinnamoyltransferase (HCT), Caffeic acid O-methyltransferase (COMT)[9]-Comparative transcriptomics (RNA-Seq)

Key Signaling Pathways Modulated by this compound and Other Coumarins

Transcriptomic data, coupled with functional studies, have revealed that coumarins exert their effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the critical pathways affected by this compound and other coumarins.

Osthole/Osthenol Modulated Signaling Pathways

Osthole, which is metabolized to this compound in vivo, has been shown to influence a network of pathways crucial for cell survival, proliferation, and inflammation.

Osthenol_Signaling This compound Osthole/Osthenol PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Notch Notch This compound->Notch activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Inhibition Inhibition of Cell Proliferation mTOR->Proliferation_Inhibition NFkB NF-κB MAPK->NFkB Inflammation_Suppression Suppression of Inflammation NFkB->Inflammation_Suppression Neurogenesis Neurogenesis Notch->Neurogenesis

This compound's impact on key cellular signaling pathways.
General Coumarin Biosynthesis Pathway and Transcriptional Regulation

The biosynthesis of coumarins themselves is a complex process involving numerous enzymes whose expression is tightly regulated at the transcriptional level. Understanding this pathway provides a basis for how cells might respond to exogenous coumarin treatment.

Coumarin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (Simple Coumarin) p_Coumaric_Acid->Umbelliferone C2'H This compound This compound Umbelliferone->this compound PT Prenyl_Pyrophosphate Dimethylallyl pyrophosphate (DMAPP) Prenyl_Pyrophosphate->this compound PT PAL PAL C4H C4H C2H C2'H PT PT Transcriptomics_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line, Neuronal cells) Treatment 2. Treatment - this compound - Other Coumarins - Vehicle Control Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation (e.g., Poly-A selection, rRNA depletion) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differentially Expressed Gene (DEG) Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (GO, KEGG) Data_Analysis->Pathway_Analysis Validation 7. Validation (e.g., qRT-PCR, Western Blot) DEG_Analysis->Validation Pathway_Analysis->Validation

References

Assessing the Off-Target Effects of Osthenol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro off-target effects of Osthenol, a naturally occurring prenylated coumarin, with other related coumarins. By presenting available experimental data and outlining relevant screening protocols, this document aims to assist researchers in evaluating the selectivity and potential liabilities of this compound for therapeutic development.

Introduction to this compound and the Importance of Off-Target Profiling

This compound is a coumarin derivative known for its selective, reversible, and competitive inhibition of human monoamine oxidase-A (hMAO-A), with a reported IC50 of 0.74 µM and a Ki of 0.26 µM.[1] While its on-target activity is well-characterized, a thorough understanding of its off-target interactions is crucial for predicting potential adverse effects and ensuring clinical safety. Off-target profiling is a critical step in early drug discovery to de-risk candidates and optimize for selectivity. This guide focuses on the known off-target signaling pathway interactions of this compound and compares them with those of Psoralen, another well-studied furanocoumarin, to provide a broader context for its selectivity profile.

Comparative Off-Target Signaling Pathway Interactions

While comprehensive, direct off-target screening panel data for this compound is not publicly available, the scientific literature provides insights into its and related compounds' effects on several key signaling pathways implicated in various physiological and pathological processes. The following table summarizes these interactions. It is important to note that much of the detailed pathway information for this compound is inferred from its metabolic precursor, Osthole, which is structurally very similar.

Signaling PathwayThis compound/OstholePsoralenKey Biological Functions
PI3K/Akt/mTOR Inhibition suggested by Osthole activity[2]Inhibition of PI3K protein expression[1]Cell survival, proliferation, growth
MAPK/p38 Inhibition by Osthole[3]Inhibition of p38 phosphorylation[4]Inflammation, stress response, apoptosis
NF-κB Inhibition by Osthole[3]-Inflammation, immunity, cell survival
JAK/STAT Inhibition of JAK2/STAT3 by Osthole[3]Inhibition of JAK2 protein expression[1]Inflammation, immunity, cell growth
EGFR Signaling No direct dataInhibition of EGF receptor tyrosine kinase activity[5]Cell growth, proliferation, differentiation
IRE1/ASK1/JNK No direct dataInhibition of IRE1 expression and ASK1/JNK phosphorylation[4]Endoplasmic reticulum stress, apoptosis

In Vitro Experimental Assays for Off-Target Profiling

A standard approach to assessing the off-target effects of a compound involves screening it against a panel of known biological targets. These safety pharmacology panels typically include a diverse range of receptors, kinases, ion channels, and enzymes to identify potential liabilities early in the drug discovery process.

Broad Panel Safety Screening (Example: Eurofins SafetyScreen44™ or Reaction Biology InVEST™ Panel)

These commercially available panels provide a cost-effective way to screen a compound against a set of 44 or more clinically relevant targets known to be associated with adverse drug reactions.

Experimental Protocol Outline:

  • Compound Preparation: The test compound (e.g., this compound) is prepared in a suitable solvent (typically DMSO) at a stock concentration (e.g., 10 mM).

  • Screening Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.

  • Assay Formats:

    • Receptor Binding Assays: The ability of the test compound to displace a radiolabeled ligand from a specific receptor is measured. The result is expressed as percent inhibition of specific binding.

    • Enzyme Inhibition Assays: The ability of the test compound to inhibit the activity of a specific enzyme is measured. The result is expressed as percent inhibition of control enzyme activity.

    • Ion Channel Assays: The effect of the test compound on the function of specific ion channels is assessed, often using patch-clamp electrophysiology or fluorescence-based methods.

  • Hit Criteria: A significant "hit" is typically defined as >50% inhibition or stimulation at the screening concentration. Results between 25% and 50% may be considered weak to moderate effects.

  • Follow-up Studies: For any significant hits, dose-response curves are generated to determine the IC50 or EC50 values, providing a quantitative measure of the compound's potency at the off-target.

Kinase Inhibitor Profiling

Given that kinases are a large and important class of drug targets, and off-target kinase activity is a common liability, specific kinase profiling panels are often employed.

Experimental Protocol Outline:

  • Compound Preparation: As described above.

  • Kinase Panel: A panel of hundreds of purified kinases is used.

  • Assay Principle: A common method is a radiometric assay (e.g., ³³P-ATP filter binding assay) or a fluorescence-based assay that measures the phosphorylation of a specific substrate by each kinase in the presence of the test compound.

  • Data Analysis: The activity of the compound against each kinase is typically expressed as the percent of remaining kinase activity compared to a vehicle control. IC50 values are determined for significant inhibitors.

Genotoxicity and Phototoxicity Assays

These assays are crucial for identifying compounds that may be carcinogenic or cause skin photosensitivity.

Assay TypePurposeBrief Protocol
Ames Test To assess the mutagenic potential of a compound.Strains of Salmonella typhimurium with mutations in the histidine synthesis operon are exposed to the test compound. Mutagenicity is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.
Micronucleus Test To detect chromosomal damage.Cultured cells are treated with the test compound. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed by microscopy, indicating chromosomal breakage or loss.
Phototoxicity Assay To assess the potential for light-induced toxicity.Cell cultures are exposed to the test compound with and without subsequent exposure to UV light. A significant decrease in cell viability in the UV-exposed group compared to the non-exposed group indicates phototoxicity.

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Off-Target Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Follow-up Studies A Test Compound (this compound) B Stock Solution (e.g., 10 mM in DMSO) A->B C Single High Concentration Screen (e.g., 10 µM) B->C D Broad Target Panel (Receptors, Enzymes, Ion Channels) C->D E Kinase Panel C->E F Genotoxicity/Phototoxicity Assays C->F G Identify 'Hits' (e.g., >50% Inhibition) D->G E->G F->G Positive Result H Dose-Response Curves G->H I Determine IC50/EC50 Values H->I J Risk Assessment I->J

Caption: Workflow for in vitro off-target liability assessment.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound/ Osthole This compound->PI3K Inhibits Psoralen Psoralen Psoralen->PI3K Inhibits JAK_STAT CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression This compound This compound/ Osthole This compound->JAK Inhibits Psoralen Psoralen Psoralen->JAK Inhibits

References

Independent Validation of Osthenol's Therapeutic Potential for Anxiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Osthenol for anxiety, evaluating its performance against alternative compounds with similar mechanisms of action. The information is supported by preclinical experimental data, with a focus on quantifiable outcomes and detailed methodologies to aid in research and development decisions.

Introduction to this compound and its Anxiolytic Potential

This compound, a natural coumarin derivative, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anxiolytic effects. Preclinical evidence suggests that this compound may ameliorate anxiety-like behaviors by modulating key signaling pathways implicated in the pathophysiology of anxiety disorders. Specifically, its mechanism of action is believed to involve the suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of the α7 nicotinic acetylcholine receptor (α7nAChR), thereby influencing the cholinergic anti-inflammatory pathway.[1] However, a significant consideration for its therapeutic application is its limited ability to cross the blood-brain barrier.

Comparative Analysis of Preclinical Data

To provide a comprehensive assessment of this compound's anxiolytic potential, this guide compares its preclinical data with two other compounds that also exhibit anxiolytic-like effects through the modulation of inflammatory pathways: Solanesol and Scopoletin.

Behavioral Models of Anxiety

The elevated plus-maze (EPM) and the open field test (OFT) are standard preclinical assays used to assess anxiety-like behavior in animal models. The EPM test leverages the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. The OFT assesses anxiety by measuring the animal's exploratory behavior and aversion to a brightly lit, open arena. A decrease in thigmotaxis (wall-hugging behavior) and an increase in entries and time spent in the center of the arena suggest reduced anxiety.

Table 1: Effects of Solanesol and Scopoletin on the Elevated Plus-Maze (EPM) Test in Mice

CompoundDosageAnimal Model% Increase in Time in Open Arms% Increase in Open Arm EntriesReference
Solanesol50 mg/kgCFA-induced anxietyStatistically significant increaseStatistically significant increase[2]
Scopoletin2.0, 10.0, 50.0 mg/kgCFA-induced anxietyDose-dependent increaseDose-dependent increase[3]

Table 2: Effects of Solanesol and Scopoletin on the Open Field Test (OFT) in Mice

CompoundDosageAnimal Model% Increase in Time in Center% Increase in Center EntriesReference
Solanesol50 mg/kgCFA-induced anxietyStatistically significant increaseNot specified[2]
Scopoletin2.0, 10.0, 50.0 mg/kgCFA-induced anxietyDose-dependent increaseDose-dependent increase[4]
Modulation of Pro-Inflammatory Cytokines

A key aspect of the therapeutic potential of these compounds is their ability to modulate neuroinflammation, a process increasingly linked to the pathophysiology of anxiety. The following table compares their effects on the key pro-inflammatory cytokine, TNF-α.

Table 3: Effects on TNF-α Levels

CompoundDosageAnimal Model/Cell Line% Reduction in TNF-α LevelsReference
This compoundNot specifiedExperimental modelsSuppression reported[1]
Solanesol50 mg/kgCFA-induced anxiety in mice (anterior cingulate cortex)Returned to normal levels[2]
Scopoletin2.0, 10.0, 50.0 mg/kgCFA-induced anxiety in mice (serum and basolateral amygdala)Dose-dependent decrease[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

osthenol_pathway cluster_stimulus Anxiety-Inducing Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome Stimulus Inflammatory Stimulus TNFa TNF-α Stimulus->TNFa Induces Anxiety Anxiety-like Behavior TNFa->Anxiety Promotes a7nAChR α7nAChR Cholinergic_Pathway Cholinergic Anti-inflammatory Pathway a7nAChR->Cholinergic_Pathway Activates Cholinergic_Pathway->TNFa Inhibits This compound This compound This compound->TNFa Suppresses This compound->a7nAChR Upregulates

Caption: Proposed signaling pathway of this compound in ameliorating anxiety.

experimental_workflow Animal_Model Induction of Anxiety (e.g., CFA model) Drug_Administration Compound Administration (this compound, Solanesol, Scopoletin) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (EPM, OFT) Drug_Administration->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (TNF-α ELISA) Drug_Administration->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical anxiety studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are generalized protocols for the key experiments cited in this guide.

Animals
  • Species: Male C57BL/6 mice are commonly used in preclinical anxiety research.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice are acclimated to the experimental room for at least 1 hour before testing.

Drug Administration
  • Solanesol: Administered intraperitoneally (i.p.) at a dose of 50 mg/kg for one week in a Complete Freund's Adjuvant (CFA)-induced anxiety model.[2]

  • Scopoletin: Administered intraperitoneally (i.p.) at doses of 2.0, 10.0, and 50.0 mg/kg for two weeks in a CFA-induced anxiety model.[3]

Behavioral Testing
  • Elevated Plus-Maze (EPM) Test:

    • The apparatus consists of two open arms and two enclosed arms elevated from the floor.

    • Mice are placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

    • Behavior is recorded and analyzed for the number of entries and the time spent in each arm.

  • Open Field Test (OFT):

    • The apparatus is a square arena with walls.

    • Mice are placed in the center of the arena and their activity is recorded for a defined duration (e.g., 5-10 minutes).

    • Parameters measured include the time spent in and the number of entries into the central and peripheral zones, as well as total distance traveled.

Biochemical Analysis
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Following behavioral testing, brain tissue (e.g., anterior cingulate cortex, basolateral amygdala) and/or serum are collected.

    • Tissue homogenates or serum samples are used to quantify the levels of TNF-α and other cytokines using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound holds promise as a therapeutic agent for anxiety, primarily through its anti-inflammatory and neuromodulatory effects. Its mechanism of action, involving the suppression of TNF-α and upregulation of α7nAChR, aligns with emerging concepts in the neurobiology of anxiety. However, the lack of publicly available, quantitative data from standardized behavioral models of anxiety is a significant gap in its preclinical validation.

For drug development professionals, the direct comparison with Solanesol and Scopoletin highlights the potential of targeting neuroinflammatory pathways for the treatment of anxiety. Future preclinical studies on this compound should focus on:

  • Quantitative Behavioral Analysis: Conducting robust studies using the EPM and OFT to quantify the anxiolytic-like effects of this compound across a range of doses.

  • Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on strategies to improve its blood-brain barrier permeability.

  • Head-to-Head Comparator Studies: Directly comparing the efficacy and potency of this compound with established anxiolytics and other investigational compounds targeting similar pathways.

By addressing these key research questions, a more definitive assessment of this compound's therapeutic potential for anxiety can be achieved, paving the way for potential clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Osthenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Osthenol, a prenylated coumarin. Adhering to these guidelines will help you manage this substance responsibly, minimizing risks and ensuring compliance with safety regulations.

This compound is classified as having acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1).[1] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste.

Key Safety and Handling Information

Before beginning any procedure, it is crucial to be familiar with the hazards associated with this compound.

Hazard ClassificationGHS CodeDescription
Acute toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. For long-term storage, it is recommended to store this compound powder at -20°C or in a solvent at -80°C.[1][2]

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to have it managed by an approved waste disposal plant.[1] The following protocol details the steps for the safe collection and storage of this compound waste in a laboratory setting prior to its removal by a licensed hazardous waste contractor.

Materials:

  • Designated hazardous waste container (clearly labeled, leak-proof, and with a secure lid)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Waste labels

  • Fume hood

Procedure:

  • Designate a Satellite Accumulation Area (SAA):

    • Establish a designated area within the laboratory for the accumulation of hazardous waste. This area should be under the control of the laboratory personnel.

    • Ensure the SAA is away from general work areas and sources of ignition.

  • Prepare the Hazardous Waste Container:

    • Select a container that is compatible with this compound. A glass or polyethylene container is generally suitable.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards: "Toxic," "Harmful if Swallowed," "Environmental Hazard"

      • The accumulation start date (the date the first waste is added to the container)

  • Collect this compound Waste:

    • Solid Waste:

      • Carefully place any unused or unwanted solid this compound into the designated hazardous waste container.

      • Also, collect any materials contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, in the same container.

    • Solutions:

      • If this compound is in a solvent, collect the solution in a designated liquid hazardous waste container. Do not mix with incompatible wastes.

      • Do not pour any this compound solution down the drain.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Storage and Disposal:

    • Store the sealed and labeled hazardous waste container in the designated SAA.

    • Once the container is full, or if it has been in the SAA for an extended period (check your institution's guidelines, often one year for partially filled containers), arrange for a pickup from your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Osthenol_Disposal_Workflow start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Collect in a labeled, sealed hazardous waste container for solids. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. is_solid->collect_liquid Liquid check_contamination Are there any contaminated materials (gloves, tips, etc.)? collect_solid->check_contamination collect_liquid->check_contamination collect_contaminated Place all contaminated materials in the same hazardous waste container. check_contamination->collect_contaminated Yes store_in_saa Store the container in the designated Satellite Accumulation Area (SAA). check_contamination->store_in_saa No collect_contaminated->store_in_saa container_full Is the container full or has it reached the storage time limit? store_in_saa->container_full container_full->store_in_saa No arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service. container_full->arrange_pickup Yes end Disposal Complete arrange_pickup->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Osthenol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Osthenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this compound.

Disclaimer: Limited safety data is available for this compound specifically. The following guidelines are based on the available Safety Data Sheet (SDS) for this compound and supplemented with data for Coumarin, a structurally related compound.[1][2][3][4][5][6] It is crucial to handle this compound with caution and adhere to these recommendations as a minimum safety standard.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P273: Avoid release to the environment.[1][2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimize exposure when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures involving this compound powder or solutions to avoid inhalation of dust or aerosols.[1]

Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[1][7]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[1][7][8]Prevents skin contact. Given that this compound is an aromatic compound, nitrile gloves offer good resistance to a range of chemicals, but prolonged contact should be avoided.[8][9][10] For direct or prolonged contact, heavier-duty gloves like butyl rubber are recommended.[8] Always inspect gloves for integrity before use and change them immediately if contaminated.[7]
Skin and Body Protection A fully buttoned lab coat and impervious clothing.[1]Provides a barrier against accidental spills and contamination.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or when handling large quantities of powder.[1]Prevents inhalation of harmful dust.

Safe Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation and skin/eye contact.[1]

  • Wear appropriate PPE at all times.

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures: -20°C for powder and -80°C for solutions.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Workflow for Accidental Exposure:

cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion cluster_inhalation Inhalation skin_contact Immediately flush skin with plenty of water. remove_clothing Remove contaminated clothing. skin_contact->remove_clothing wash_skin Wash with soap and water. remove_clothing->wash_skin medical_advice Seek medical advice if irritation persists. wash_skin->medical_advice eye_contact Immediately flush eyes with large amounts of water for at least 15 minutes. remove_lenses Remove contact lenses, if present and easy to do. eye_contact->remove_lenses lift_lids Occasionally lift upper and lower eyelids. remove_lenses->lift_lids seek_medical Seek immediate medical attention. lift_lids->seek_medical ingestion Do NOT induce vomiting. rinse_mouth Rinse mouth with water. ingestion->rinse_mouth call_poison_center Call a POISON CENTER or doctor immediately. rinse_mouth->call_poison_center inhalation Move person to fresh air. keep_comfortable Keep comfortable for breathing. inhalation->keep_comfortable get_medical_help Get medical advice if you feel unwell. keep_comfortable->get_medical_help

Caption: Emergency procedures for accidental exposure to this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Remove contact lenses if present and easy to do.[12][14] Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately wash skin with soap and plenty of water.[11] Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Ingestion: Call a POISON CENTER or doctor/physician immediately.[2] Rinse mouth with water.[2] Do not induce vomiting.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.[2][7]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2]

  • Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity.[1][7]

  • Waste should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

Disposal Workflow:

start This compound Waste Generated collect Collect in a labeled, sealed, and compatible waste container. start->collect store Store waste container in a designated secondary containment area. collect->store dispose Arrange for disposal by a licensed hazardous waste contractor. store->dispose document Maintain disposal records. dispose->document

Caption: Step-by-step waste disposal plan for this compound.

Quantitative Data

Occupational Exposure Limits (OELs): No specific OEL has been established for this compound. For the related compound, Coumarin, some sources suggest treating it as "Inert or Nuisance Dust" in the absence of specific toxicity data.[1] However, given the known hazards of coumarins, exposure should be kept as low as reasonably practicable.

SubstanceLimit TypeValueJurisdiction
Coumarin (as Nuisance Dust)TWA (Total dust)10 mg/m³US - Oregon PEL
Coumarin (as Nuisance Dust)TWA (Respirable fraction)5 mg/m³US - Oregon PEL
Coumarin (as Nuisance Dust)TWA (Total dust)15 mg/m³US OSHA PEL
Coumarin (as Nuisance Dust)TWA (Respirable fraction)5 mg/m³US OSHA PEL

Glove Compatibility for Aromatic Compounds: The following table provides a general guide for glove selection when working with aromatic compounds like this compound. Breakthrough times can vary significantly with the specific chemical, glove thickness, and temperature. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialGeneral Resistance to Aromatic HydrocarbonsRecommended Use
Nitrile Good for short-term contact.[8][10]Incidental splash protection. Not recommended for prolonged immersion.[8]
Neoprene GoodModerate exposure.
Butyl Rubber Poor to FairNot generally recommended for aromatic hydrocarbons.[8]
Viton® ExcellentRecommended for prolonged contact or immersion.
Polyvinyl Alcohol (PVA) ExcellentGood for handling in the absence of water or aqueous solutions.[15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Osthenol
Reactant of Route 2
Reactant of Route 2
Osthenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.